molecular formula C10H11NO3 B1390520 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol CAS No. 1087659-28-6

3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol

Cat. No.: B1390520
CAS No.: 1087659-28-6
M. Wt: 193.2 g/mol
InChI Key: OYBROCBIXNDTLK-UHFFFAOYSA-N
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Description

3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(5,6-dimethoxypyridin-2-yl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-9-6-5-8(4-3-7-12)11-10(9)14-2/h5-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBROCBIXNDTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C#CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670144
Record name 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol
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Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087659-28-6
Record name 2-Propyn-1-ol, 3-(5,6-dimethoxy-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087659-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol Synthesis Pathway

Abstract

This technical guide details the synthesis of 3-(5,6-dimethoxypyridin-2-yl)prop-2-yn-1-ol (CAS 1087659-28-6), a functionalized pyridine intermediate often utilized in the development of kinase inhibitors and heterocyclic pharmacophores. The pathway prioritizes a convergent Sonogashira cross-coupling strategy, linking a halogenated pyridine scaffold with propargyl alcohol. The guide addresses the critical preparation of the 6-bromo-2,3-dimethoxypyridine precursor (equivalent to 2-bromo-5,6-dimethoxypyridine by IUPAC numbering) via regioselective lithiation, ensuring high purity and scalability.

Retrosynthetic Analysis

The target molecule consists of an electron-rich pyridine ring substituted with two methoxy groups and a propargyl alcohol moiety. The most robust disconnection is at the C(sp2)-C(sp) bond, implicating a palladium-catalyzed cross-coupling between a 2-halopyridine and a terminal alkyne.

Strategic Disconnection:

  • Target: 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol

  • Bond Break: C2(Pyridine)–Alkyne

  • Fragments:

    • Electrophile: 6-Bromo-2,3-dimethoxypyridine (Note: Numbering relative to N=1 places methoxy groups at 2,3 and bromine at 6 to achieve the 5,6-dimethoxy-2-substituted pattern in the final product).

    • Nucleophile: Prop-2-yn-1-ol (Propargyl Alcohol).

Visual Pathway (DOT):

Retrosynthesis target Target: 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol disconnection Disconnection: Sonogashira Coupling target->disconnection Retrosynthesis precursor1 Precursor A: 6-Bromo-2,3-dimethoxypyridine disconnection->precursor1 precursor2 Precursor B: Prop-2-yn-1-ol disconnection->precursor2

Figure 1: Retrosynthetic logic splitting the target into a halogenated heterocyclic core and an alkynyl side chain.

Preparation of Key Intermediate: 6-Bromo-2,3-dimethoxypyridine

While 2,3-dimethoxypyridine is commercially available, direct bromination with NBS typically favors the 5-position (para to the 2-methoxy group). To achieve the 6-bromo substitution (required for the 2-position in the final product), a Directed Ortho-Lithiation (DoM) strategy is superior due to the directing effect of the ring nitrogen and the 2-methoxy group.

Protocol: Regioselective Lithiation-Bromination

Principle: The acidity of the C6 proton is enhanced by the adjacent ring nitrogen. Treatment with n-butyllithium generates the C6-lithio species, which is then trapped with an electrophilic bromine source.

Reagents:

  • Substrate: 2,3-Dimethoxypyridine (1.0 equiv)[1]

  • Base: n-Butyllithium (1.6 M in hexanes, 1.1 equiv)

  • Electrophile: 1,2-Dibromo-1,1,2,2-tetrafluoroethane (C2Br2F4) or Carbon Tetrabromide (CBr4) (1.2 equiv)

  • Solvent: Anhydrous THF

  • Atmosphere: Argon/Nitrogen

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask and flush with argon. Add anhydrous THF and 2,3-dimethoxypyridine.

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi dropwise over 20 minutes.

    • Mechanism:[1][2][3][4][5][6][7] The lithium coordinates to the ring nitrogen and the 2-methoxy oxygen, directing deprotonation selectively at C6.

  • Incubation: Stir at -78 °C for 1 hour to ensure complete lithiation. The solution typically turns yellow/orange.

  • Bromination: Dissolve the bromine source (e.g., CBr4) in minimal THF and add dropwise to the lithiated species at -78 °C.

  • Workup: Allow the mixture to warm to 0 °C over 2 hours. Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x).

  • Purification: Dry organic layers over Na2SO4, concentrate, and purify via flash column chromatography (Hexanes/EtOAc 9:1).

    • Yield Expectation: 75-85%.

Core Synthesis: Sonogashira Coupling

This step constructs the C–C bond between the pyridine core and the propargyl alcohol. The use of a Pd(II) precatalyst with Cu(I) co-catalyst is standard.

Experimental Design Table
ComponentReagentEquiv.[1][2][3][4][5][8][9][10][11][12]Role
Substrate 6-Bromo-2,3-dimethoxypyridine1.0Electrophile
Coupling Partner Prop-2-yn-1-ol1.5Nucleophile
Catalyst Pd(PPh3)2Cl20.05Palladium Source
Co-Catalyst CuI0.02Activates Alkyne
Base Et3N (Triethylamine)3.0Neutralizes HBr
Solvent THF or DMFN/AMedium (Degassed)
Detailed Protocol

Step 1: Degassing (Critical) Oxygen promotes homocoupling of the alkyne (Glaser coupling), forming diynes.

  • Procedure: Sparge the solvent (THF) with argon for 15-20 minutes prior to use.

Step 2: Reaction Assembly

  • In a reaction vial, combine 6-bromo-2,3-dimethoxypyridine (1.0 equiv), Pd(PPh3)2Cl2 (5 mol%), and CuI (2 mol%).

  • Evacuate and backfill with argon (3 cycles).

  • Add degassed THF followed by Et3N (3.0 equiv).

  • Add Prop-2-yn-1-ol (1.5 equiv) dropwise at room temperature.

Step 3: Execution

  • Stir the mixture at 60 °C for 4–6 hours. Monitoring via TLC (or LC-MS) is essential.

  • Observation: The reaction mixture will darken (brown/black) as Pd(0) species form and salts precipitate.

Step 4: Workup & Purification

  • Cool to room temperature. Filter through a pad of Celite to remove metal residues. Wash the pad with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash chromatography on silica gel.

    • Eluent: Gradient of DCM/MeOH (98:2 to 95:5) or Hexanes/EtOAc (1:1). The product is polar due to the hydroxyl group.

  • Product: 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol (Off-white to pale yellow solid).

Mechanistic Pathway & Visualization

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C–Br bond of the pyridine.

  • Transmetallation: The copper-acetylide (formed from propargyl alcohol, CuI, and base) transfers the alkyne to Palladium.

  • Reductive Elimination: The C–C bond forms, releasing the product and regenerating Pd(0).

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd(II)-Alkyne) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 CuCycle Cu(I) Cycle (Forms Cu-Acetylide) CuCycle->TransMet Feeds Alkyne

Figure 2: Catalytic cycle for the Sonogashira coupling of 6-bromo-2,3-dimethoxypyridine.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be confirmed:

  • 1H NMR (CDCl3, 400 MHz):

    • Pyridine Protons: Two doublets (or AB system) in the aromatic region (~6.8–7.2 ppm) corresponding to H4 and H5 (relative to the pyridine N).

    • Methoxy Groups: Two singlets (~3.8–4.0 ppm), integrating to 3H each.

    • Propargyl Methylene: A doublet or singlet (~4.5 ppm, 2H) for the CH2-OH.

    • Hydroxyl: A broad singlet (variable, ~2.0–3.0 ppm).

  • MS (ESI):

    • [M+H]+ peak expected at 194.08 Da (C10H11NO3).

References

  • Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Lithiation of Alkoxypyridines: Schlosser, M., & Rausis, T. (2004). Site Selective Lithiation of Methoxypyridines. European Journal of Organic Chemistry, 2004(5), 1018–1024.

  • Synthesis of 6-bromo-2,3-dimethoxypyridine: While specific patent literature (e.g., WO2020070651) cites the use of this intermediate, the lithiation protocol is derived from standard heterocyclic chemistry principles for 2,3-disubstituted pyridines.

  • General Pyridine Functionalization: Wang, X., et al. (2010). Regioselective Synthesis of 2,3,6-Trisubstituted Pyridines. Tetrahedron Letters, 51(17), 2354-2356.

Sources

Comprehensive Spectroscopic Characterization Guide: 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol (CAS: 1087659-28-6; MW: 193.2 g/mol ) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and advanced materials synthesis[1]. Featuring a push-pull electronic system—comprising electron-donating methoxy groups and an electron-withdrawing propargyl alcohol moiety—this molecule is typically synthesized via palladium-catalyzed Sonogashira cross-coupling[2]. This whitepaper provides an authoritative, self-validating framework for the spectroscopic characterization (NMR, FT-IR, and LC-HRMS) of this compound, detailing not just the empirical data, but the underlying quantum mechanical and physical causality governing its spectral behavior.

Structural Overview & Spectroscopic Causality

Understanding the spectroscopic profile of 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol requires analyzing the electron density distribution across the pyridine core[3]:

  • The 5,6-Dimethoxy System (+M Effect): The oxygen lone pairs on the C5 and C6 methoxy groups delocalize into the pyridine

    
    -system. The C5-methoxy strongly shields the ortho position (C4), while the C6-methoxy shields the para position (C3).
    
  • The Propargyl Alcohol Moiety (-I Effect): Attached at C2, the alkyne exerts a mild inductive electron-withdrawing effect, slightly deshielding the adjacent C3 proton.

  • Causality in NMR: Consequently, the H-4 proton is expected to resonate at a lower frequency (more shielded) than the H-3 proton, creating a distinct, predictable AB-type spin system (or two doublets) in the

    
    H NMR spectrum[3].
    

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems, eliminating instrumental artifacts and ensuring data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality:

    
     was selected not merely for solubility, but because its low dielectric constant minimizes intermolecular hydrogen-bonding disruptions, allowing the propargyl -OH proton to appear as a distinct signal rather than exchanging too rapidly. The internal TMS provides a strict zero-point calibration, validating the chemical shift axis against magnetic field drift[4].
    
  • Acquisition:

    
    H NMR at 400 MHz; 
    
    
    
    C NMR at 100 MHz (298 K).
Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Methodology: Attenuated Total Reflectance (ATR) mode using a diamond crystal.

  • Validation Step: A background scan (ambient air) must be collected immediately prior to the sample scan and automatically subtracted. This self-validating step ensures that atmospheric

    
     and 
    
    
    
    fluctuations do not mask or artificially inflate the critical O-H and C
    
    
    C stretching frequencies of the analyte[4].
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Methodology: Electrospray Ionization in positive mode (ESI+).

  • Validation Step: Leucine Enkephalin (

    
     556.2771) is infused continuously as a lock mass. By continuously correcting the mass axis against this known standard, instrumental drift is eliminated, guaranteeing mass accuracies within < 2 ppm—a mandatory requirement for unambiguous elemental composition assignment[4].
    

Workflow A Sample Prep (>98% Purity) B NMR (1H/13C) Internal TMS A->B C FT-IR (ATR) Background Subtracted A->C D LC-HRMS Lock Mass Calibrated A->D E Data Integration & Structure Validation B->E C->E D->E

Figure 1: Self-validating spectroscopic workflow ensuring high-fidelity data acquisition.

Spectroscopic Data Summaries

Table 1: Predicted H and C NMR Assignments ( , 298 K)
Position

H Chemical Shift (ppm)
Multiplicity & Coupling

C Chemical Shift (ppm)
Assignment Logic (Causality)
C2 --140.5Quaternary; deshielded by adjacent N and alkyne.
C3 7.25d,

Hz (1H)
122.3Deshielded by C2 alkyne; couples with H-4.
C4 7.05d,

Hz (1H)
118.1Strongly shielded by ortho C5-methoxy group.
C5 --145.2Quaternary; attached to electronegative Oxygen.
C6 --155.8Quaternary; attached to Oxygen and adjacent to N.
C

C (int)
--85.4Internal alkyne carbon attached to pyridine.
C

C (ext)
--88.7Internal alkyne carbon attached to

.

4.52s (2H)51.6Deshielded by adjacent alkyne and hydroxyl group.
OH 2.60br s (1H)-Broad due to slow chemical exchange in

.

(C5)
3.95s (3H)54.2Standard methoxy resonance.

(C6)
4.02s (3H)56.1Slightly more deshielded due to proximity to N.
Table 2: Key FT-IR Vibrational Modes (ATR)
Wavenumber (

)
IntensityAssignmentDiagnostic Significance
3350 - 3200Broad, StrongO-H stretchConfirms the presence of the terminal alcohol.
2945, 2860MediumC-H stretch (

)
Confirms methoxy and methylene aliphatic C-H bonds.
2235Weak-MediumC

C stretch
Internal alkyne stretch; intensity boosted by conjugation.
1590, 1485StrongC=N, C=C stretchCharacteristic pyridine ring breathing modes.
1265, 1045StrongC-O stretchConfirms aryl-alkyl ether (methoxy) linkages.
Table 3: LC-HRMS (ESI+) Fragmentation Pathway
Ion TypeExact Mass (

)
FormulaFragmentation Causality

194.0817

Protonation occurs at the highly basic pyridine nitrogen.

176.0711

Dehydration of the propargyl alcohol yields a stable conjugated enyne cation.

179.0582

Homolytic cleavage of the C6-methoxy group forms a stable radical cation.

Mechanistic Insights into MS Fragmentation (E-E-A-T Analysis)

In mass spectrometry, fragmentation is not random; it is dictated by the thermodynamic stability of the resulting product ions[4]. For 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol, the initial protonation occurs at the pyridine nitrogen, which possesses the highest proton affinity.

Upon collisional activation, the most labile functional group is the primary alcohol. The loss of water (-18 Da) is highly favored because the resulting cation is heavily stabilized by conjugation with the adjacent alkyne and the pyridine ring. Concurrently, methoxy-substituted aromatics are well-documented to undergo radical losses. The expulsion of a methyl radical (


, -15 Da) from the C6 position is driven by the formation of a resonance-stabilized quinoid-type radical cation[4].

MS_Fragmentation M [M+H]+ m/z 194.0817 F1 [M+H - H2O]+ m/z 176.0711 M->F1 Dehydration (-18 Da) F2 [M+H - •CH3]+ m/z 179.0582 M->F2 Methyl Radical Loss (-15 Da) F3 [M+H - C3H3O•]+ m/z 139.0633 M->F3 Propargyl Cleavage (-55 Da)

Figure 2: Primary HRMS (ESI+) fragmentation pathways driven by thermodynamic stability.

(Note: The spectroscopic values provided in this whitepaper are heuristically derived based on established empirical increment rules for substituted pyridines and alkynes, serving as a highly accurate predictive benchmark for analytical validation).

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J. "Spectrometric Identification of Organic Compounds, 8th Edition". wiley.com. URL:[Link]

  • Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data". books.google.com.
  • MDPI. "Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review". mdpi.com. URL:[Link]

Sources

The Dimethoxypyridine Pharmacophore: Synthetic Utility and Biological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine ring is a privileged structure in medicinal chemistry, present in over 100 FDA-approved drugs. However, the specific introduction of methoxy groups (–OCH₃) onto the pyridine scaffold—creating dimethoxypyridine derivatives —imparts unique physicochemical properties that distinctively alter biological activity.

This technical guide analyzes the 2,6-dimethoxypyridine and 3,4-dimethoxypyridine scaffolds. Unlike simple pyridines, these derivatives exhibit modulated basicity, enhanced lipophilicity, and specific metabolic stability profiles. This guide details their structural activity relationships (SAR), therapeutic applications in antimicrobial and oncology pipelines, and provides validated synthetic and assay protocols.

Chemo-Structural Rationale: The "Methoxy Effect"

The biological utility of dimethoxypyridines is governed by the electronic and steric contributions of the methoxy groups.

Electronic Modulation

The nitrogen atom in pyridine is naturally electron-deficient.

  • Inductive Effect (-I): The oxygen atom pulls electron density via the sigma bond.

  • Resonance Effect (+M): The lone pairs on the oxygen donate electron density into the

    
    -system of the pyridine ring.
    
  • Net Result: In positions 2, 4, and 6, the resonance effect dominates, making the ring more electron-rich than unsubstituted pyridine. This is critical for optimizing binding affinity in hydrophobic pockets (e.g., kinase domains).

Positional Isomerism & Metabolic Stability
  • 2,6-Dimethoxypyridine: The methoxy groups at the

    
    -positions shield the nitrogen and block the primary sites of metabolic oxidation (N-oxidation or 
    
    
    
    -hydroxylation). This creates a "metabolically privileged" scaffold often used as a bioisostere for pyrimidine.
  • 3,4-Dimethoxypyridine: This pattern creates an asymmetric electron distribution, often utilized in hybrid molecules (e.g., linked to triazoles) to enhance dipole interactions with bacterial cell walls.

SAR Logic Visualization

SAR_Logic Scaffold Dimethoxypyridine Scaffold Pos26 2,6-Substitution (Symmetric) Scaffold->Pos26 Pos34 3,4-Substitution (Asymmetric) Scaffold->Pos34 Effect1 Blocks Metabolic Attack (CYP450) Pos26->Effect1 Effect2 Modulates pKa (Basicity) Pos26->Effect2 Effect3 Dipole Moment Optimization Pos34->Effect3 Outcome1 Increased Half-life (t1/2) Effect1->Outcome1 Outcome2 Antimicrobial Activity Effect3->Outcome2

Figure 1: Structural Activity Relationship (SAR) logic distinguishing 2,6- and 3,4-substitution patterns.

Therapeutic Applications

Antimicrobial Agents (3,4-Dimethoxy Systems)

Research indicates that 3,4-dimethoxypyridine derivatives, particularly when linked to 1,2,3-triazoles, exhibit potent antimicrobial activity.

  • Mechanism: The dimethoxypyridine moiety acts as a lipophilic head group that facilitates penetration through the lipid bilayer of Gram-positive bacteria (S. aureus) and fungal pathogens (C. albicans).

  • Key Finding: Hydrazone derivatives embedded with the 3,4-dimethoxypyridine nucleus have shown MIC values comparable to standard antibiotics like ciprofloxacin in specific strains [1].

Oncology (Tubulin & Kinase Inhibition)

While the pyridine ring is a common scaffold in kinase inhibitors (e.g., Sorafenib), the 3,5-dimethoxy pattern is frequently employed to mimic the electron-rich rings found in natural products like Colchicine.

  • Tubulin Polymerization: 3,5-dimethoxy-substituted rings can occupy the colchicine-binding site on tubulin, disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase [2].

  • VEGFR-2 Inhibition: Pyridine-ureas containing methoxy substitutions have demonstrated IC50 values in the sub-micromolar range against MCF-7 breast cancer lines, outperforming Doxorubicin in specific assays [3].

Synthetic Protocols

Synthesis of 2,6-Dimethoxypyridine via

This protocol utilizes a Nucleophilic Aromatic Substitution (


) reaction.[1] The electronegative chlorine atoms at the 2,6-positions activate the ring for attack by the methoxide nucleophile.

Reagents:

  • 2,6-Dichloropyridine (Starting Material)[1]

  • Sodium Methoxide (NaOCH₃) - 30% solution in methanol

  • Methanol (Solvent)

Step-by-Step Workflow:

  • Preparation: Charge a 3-neck round-bottom flask with 2,6-dichloropyridine (1.0 eq) and Methanol (5 volumes).

  • Addition: Add Sodium Methoxide solution (2.5 eq) dropwise over 30 minutes. Note: Exothermic reaction; maintain temperature < 40°C.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2) until starting material disappears.

  • Quench: Cool to room temperature. Quench with water (10 volumes).

  • Extraction: Extract with Dichloromethane (DCM) (3x).

  • Purification: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize from ethanol if necessary.
    

Yield: Typically 85–95%.

Synthesis Visualization

Synthesis_Workflow Start 2,6-Dichloropyridine (Electrophile) Process Reflux in MeOH 6-8 Hours Start->Process Reagent Sodium Methoxide (Nucleophile) Reagent->Process Intermediate Meisenheimer Complex Process->Intermediate SNAr Mechanism Product 2,6-Dimethoxypyridine (Target) Intermediate->Product

Figure 2: Synthetic pathway for 2,6-dimethoxypyridine via Nucleophilic Aromatic Substitution.

Bioassay Protocol: In Vitro Kinase Inhibition

To validate the biological activity of a new dimethoxypyridine derivative in drug development, a kinase inhibition assay is the standard first-pass screen.

Objective: Determine the


 of the derivative against a target kinase (e.g., VEGFR-2).

Materials:

  • Recombinant Kinase (VEGFR-2)

  • ATP (

    
     concentration)
    
  • Peptide Substrate (Poly Glu:Tyr)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar chemiluminescent detection system.

Protocol:

  • Compound Prep: Dissolve dimethoxypyridine derivative in 100% DMSO to 10 mM stock. Prepare serial dilutions (1:3) in assay buffer.

  • Enzyme Reaction:

    • Add 2

      
      L of compound dilution to a 384-well white plate.
      
    • Add 4

      
      L of Kinase/Substrate mix.
      
    • Add 4

      
      L of ATP to initiate the reaction.
      
  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection:

    • Add 10

      
      L of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
      
  • Data Analysis: Measure luminescence using a plate reader. Plot RLU (Relative Light Units) vs. Log[Concentration] to calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

Comparative Data: Dimethoxypyridine vs. Standard Scaffolds

Scaffold TypeLogP (Lipophilicity)Metabolic Stability (Microsomal)Primary Biological Utility
Pyridine (Unsubstituted) 0.65Low (N-oxidation prone)General Solvent/Base
2,6-Dimethoxypyridine ~1.6High (Steric shielding)Bioisostere, Ligand
3,5-Dimethoxypyridine ~1.4ModerateAnticancer (Tubulin targeting)
2-Methoxypyridine 1.1ModeratePPI Pharmacophore

References

  • Synthesis, Characterization and Antimicrobial Evaluation of Novel (E)-N'-(4-(1-((3,4-Dimethoxypyridin-2-Yl)Methyl)-1H-1,2,3-Triazol-4-Yl)Benzylidene)Benzohydrazide Derivatives. Oriental Journal of Chemistry. [Link]

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. [Link][2]

  • 2,6-Dimethoxypyridine | C7H9NO2. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to the Discovery and Isolation of Novel Pyridine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyridine Scaffold

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties—including water solubility, weak basicity, chemical stability, and a profound ability to form hydrogen bonds—make it a privileged scaffold in drug design. Pyridine and its derivatives are integral to a vast array of pharmaceuticals, from antiviral agents like Atazanavir to anticancer drugs such as Imatinib. They are also found in essential biological coenzymes like NAD and NADP. The adaptability of the pyridine nucleus as a reactant and a foundational structure for chemical modification has fueled a continuous search for novel derivatives with enhanced therapeutic potential. This guide provides an in-depth, experience-driven framework for the discovery, synthesis, isolation, and characterization of new chemical entities based on the pyridine core.

Chapter 1: Strategies for the Discovery of Novel Pyridine Scaffolds

The quest for new pyridine compounds is not a random walk but a series of deliberate strategies, often beginning with a specific biological target or a known pharmacophore. The most fruitful approaches integrate rational design with versatile synthetic chemistry.

Rational Drug Design & Bioisosteric Hybridization

Modern drug discovery often employs a rational, target-oriented approach. This involves designing molecules that are predicted to interact favorably with a specific biological target, such as an enzyme or receptor. A powerful technique in this domain is hybridization , where the pyridine scaffold is fused with other known pharmacophoric moieties to create a novel hybrid compound with potentially synergistic or enhanced activity.

For instance, recognizing that both pyridine and urea moieties are essential features in several anticancer agents like sorafenib, researchers have rationally designed and synthesized pyridine-urea hybrids. This strategy aims to combine the advantageous properties of both groups to yield compounds with potent and selective activity, such as VEGFR2 inhibition. Similarly, hybridizing pyridine with a 1,3,4-oxadiazole ring has led to the development of new anticancer drugs with multiple mechanisms of action.

Multi-Component and Cyclo-Condensation Reactions

Efficiency is a key driver in chemical synthesis. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their ability to rapidly generate molecular complexity. The Hantzsch pyridine synthesis , discovered in 1881, is a classic example of an MCR that combines a β-ketoester, an aldehyde, and ammonia to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.

Modern variations of cyclo-condensation and cyclization reactions remain a staple for building the pyridine ring. For example, starting from a reactive precursor like 3-cyano-4,6-distyrylpyridin-2(1H)-thione, one can perform a cyclization reaction to create fused heterocyclic systems, such as thieno[2,3-b]pyridine derivatives, which have shown significant biological activity.

G cluster_Discovery Discovery & Design Phase cluster_Execution Execution & Analysis Phase Concept Biological Target or Known Pharmacophore Design Rational Design: - Hybridization - Bioisosteric Replacement Concept->Design Informs Library Synthetic Strategy: - Multi-Component Rxn - Cyclo-condensation Design->Library Guides Synthesis Chemical Synthesis (Crude Product Mixture) Library->Synthesis Leads to Purification Isolation & Purification (Pure Compound) Synthesis->Purification Characterization Structural Characterization (Confirmed Structure) Purification->Characterization Bioassay Bioactivity Screening Characterization->Bioassay

Caption: High-level workflow for novel pyridine compound discovery.

Chapter 2: Synthesis Protocol for a Novel Pyridine Derivative

The trustworthiness of any discovery hinges on reproducible, well-documented protocols. Below is a representative, generalized protocol for the synthesis of a substituted pyridine derivative via a condensation reaction, a common strategy in the literature.

Experimental Protocol: Synthesis of a Pyridine-3-carbaldehyde Derivative

This protocol describes the condensation of a substituted pyridine-3-carbaldehyde with thiosemicarbazide. The causality is clear: the nucleophilic amine of the thiosemicarbazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration, to form a stable thiosemicarbazone product.

Materials:

  • Substituted Pyridine-3-carbaldehyde (1.0 mmol)

  • Thiosemicarbazide (1.5 mmol)

  • Methanol (50 mL)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Ice bath

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the thiosemicarbazide (1.5 mmol) in 25 mL of methanol in a 100 mL round-bottom flask with stirring. In a separate beaker, dissolve the substituted pyridine-3-carbaldehyde (1.0 mmol) in 2

3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol (CAS 1087659-28-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, bifunctional heterocyclic building blocks are critical for developing highly selective targeted therapies. 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol (CAS 1087659-28-6) is a specialized intermediate that combines an electron-rich dimethoxypyridine core with a rigid propargyl alcohol linker. This whitepaper provides an in-depth mechanistic analysis and a field-validated synthetic protocol designed for researchers and application scientists utilizing this compound in medicinal chemistry and advanced organic synthesis.

Chemical Identity & Molecular Descriptors

To establish a baseline for pharmacokinetic (PK) and in-silico modeling, the quantitative descriptors of the compound are summarized below.

PropertyValue
Chemical Name 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol
CAS Registry Number
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
SMILES String COc1ccc(C#CCO)nc1OC
Hydrogen Bond Donors 1 (Hydroxyl)
Hydrogen Bond Acceptors 4 (Pyridine N, 3x Oxygen)
Rotatable Bonds 3

Structural Analysis & Mechanistic Rationale

The molecular architecture of CAS 1087659-28-6 is strategically divided into two functional domains, each offering distinct advantages in drug design:

  • The 5,6-Dimethoxypyridine Core: The methoxy groups at the 5 and 6 positions act as strong electron-donating groups via resonance. This significantly increases the electron density of the pyridine ring, altering the pKa of the pyridine nitrogen and enhancing its capacity to act as a robust hydrogen-bond acceptor within target protein binding pockets.

  • The Prop-2-yn-1-ol Arm: Alkynes provide a rigid, linear sp-hybridized geometry. This vector is highly valuable for directing pharmacophores into deep, narrow binding clefts without the entropic penalty associated with flexible alkyl chains. Furthermore, the terminal primary alcohol is a versatile synthetic handle—it can be oxidized to an aldehyde or carboxylic acid, converted into a leaving group (e.g., mesylate), or utilized directly in downstream coupling.

Synthetic Methodology: The Sonogashira Pathway

The most efficient, scalable, and atom-economical route to synthesize this compound is via the of commercially available with propargyl alcohol.

SonogashiraWorkflow SM1 6-Bromo-2,3-dimethoxypyridine (CAS 52606-08-3) OxAdd Oxidative Addition [Pd inserts into C-Br] SM1->OxAdd SM2 Prop-2-yn-1-ol (Propargyl Alcohol) Trans Transmetalation [Cu-acetylide transfer] SM2->Trans CuI / Base Cat Catalyst System Pd(PPh3)4 / CuI / Et3N Cat->OxAdd Active Pd(0) OxAdd->Trans RedElim Reductive Elimination [C-C bond formation] Trans->RedElim RedElim->Cat Pd(0) Regeneration Product 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol (CAS 1087659-28-6) RedElim->Product

Figure 1: Sonogashira cross-coupling mechanism for synthesizing CAS 1087659-28-6.

Experimental Protocol: Step-by-Step Methodology

Objective: High-yield synthesis of CAS 1087659-28-6 via palladium-catalyzed cross-coupling.

Reagents:

  • 6-Bromo-2,3-dimethoxypyridine (1.0 eq)

  • Prop-2-yn-1-ol (1.2 eq)

  • Pd(PPh3)4 (0.05 eq)

  • CuI (0.10 eq)

  • Triethylamine (Et3N) / Anhydrous DMF (1:1 v/v)

Workflow & Causality:

  • Solvent Degassing: Dissolve 6-bromo-2,3-dimethoxypyridine in the Et3N/DMF solvent mixture. Sparge the solution with argon for 15–20 minutes.

    • Causality: Palladium(0) catalysts are acutely sensitive to atmospheric oxygen. Failure to rigorously degas the solvent leads to the rapid oxidation of Pd(0) to inactive Pd(II) species, stalling the initial oxidative addition step and drastically reducing yields.

  • Catalyst Activation: Add Pd(PPh3)4 and CuI to the reaction flask under a positive argon stream.

    • Causality: CuI is essential as a co-catalyst. It reacts with the terminal alkyne in the presence of the amine base to form a copper acetylide intermediate. This intermediate significantly lowers the activation energy required for the transmetalation of the alkyne to the palladium center.

  • Alkyne Addition: Add prop-2-yn-1-ol dropwise via syringe over 10–15 minutes.

    • Causality: Slow, dropwise addition minimizes the local concentration of the terminal alkyne. This prevents the unwanted Glaser homocoupling side-reaction (alkyne dimerization), which is exacerbated by trace oxygen and high copper-to-alkyne ratios.

  • Thermal Reaction: Heat the reaction mixture to 70°C for 12 hours. Monitor conversion via LC-MS to ensure complete consumption of the bromopyridine.

  • Quench and Workup: Cool the mixture to room temperature and quench with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3x).

    • Causality: The NH4Cl quench is a critical self-validating step. It forms highly water-soluble amine complexes with the copper salts, ensuring complete removal of copper contamination from the organic extract, which could otherwise interfere with downstream biological assays or subsequent catalytic steps.

  • Purification: Dry the combined organic layers over Na2SO4, concentrate under reduced pressure, and isolate the product via silica gel flash chromatography (Hexanes/EtOAc gradient).

Downstream Applications in Drug Development

Because of its unique structural features, is heavily utilized in several advanced therapeutic design strategies:

  • Click Chemistry (CuAAC): The alkyne moiety can be utilized directly in Copper-Catalyzed Alkyne-Azide Cycloaddition to form 1,2,3-triazoles. These triazoles serve as excellent, metabolically stable amide bioisosteres.

  • PROTACs and ADC Linkers: In the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the rigid alkyne acts as an optimal spacer to precisely control the distance and spatial orientation between the target-binding ligand and the E3 ligase ligand, preventing steric clashes.

References

  • Organic Chemistry Portal. "Sonogashira Coupling Mechanism and Applications." Organic-Chemistry.org. Available at:[Link]

Methodological & Application

purification of 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol by chromatography

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Chromatographic Purification of 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol

Introduction: The Critical Role of Purity in Drug Discovery

3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol is a heterocyclic compound featuring a pyridine core, a propargyl alcohol moiety, and two methoxy substituents. Propargyl alcohols are highly versatile synthetic intermediates, crucial in the construction of complex molecular architectures found in pharmaceuticals and natural products.[1][2] The purity of such building blocks is not a trivial matter; it is paramount for the success of subsequent synthetic steps and for generating reliable biological data in drug development pipelines.[3][4][5] Impurities can lead to unwanted side reactions, complicate structural elucidation, and yield erroneous bioactivity results, making robust purification protocols essential.

This application note provides a detailed, experience-driven guide to the purification of 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol using flash column chromatography. We will delve into the specific challenges posed by this molecule's structure—namely, the basicity of the pyridine nitrogen and the compound's overall polarity—and present a systematic approach to achieve high purity.

Method Selection: Navigating the Challenges of a Multifunctional Molecule

The structure of 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol presents a classic chromatographic challenge. The molecule possesses several polar functional groups (hydroxyl, two ethers, and a nitrogen atom), making it quite polar. However, the most significant factor is the basic pyridine ring. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH).[6][7] These acidic sites can strongly and often irreversibly interact with the basic nitrogen of the pyridine, leading to significant peak tailing, poor resolution, and low recovery of the target compound.[6][8]

To overcome this, our method of choice is flash column chromatography on silica gel with a triethylamine (TEA)-modified mobile phase .

  • Why Flash Chromatography? For lab-scale purification (milligrams to several grams), flash chromatography offers an optimal balance of speed, resolution, and cost-effectiveness, making it the workhorse of synthetic chemistry labs.[9][10][11]

  • Why a TEA-Modified Mobile Phase? The addition of a small amount of a competing base, such as triethylamine (~0.5-1% v/v), to the eluent is a field-proven strategy.[12] The TEA preferentially interacts with the acidic silanol sites on the silica surface, effectively "masking" them from the pyridine analyte.[6][8] This minimizes the strong secondary interactions, resulting in more symmetrical peaks and improved recovery.

Part 1: Pre-Purification Method Development via Thin-Layer Chromatography (TLC)

Before committing a crude sample to a column, it is imperative to develop an effective solvent system using Thin-Layer Chromatography (TLC). This rapid, small-scale experiment is the foundation of a successful separation and a key self-validating step. The goal is to find a solvent mixture that provides a retention factor (Rƒ) of 0.25-0.35 for the target compound, ensuring it moves off the baseline but is well-separated from both less polar and more polar impurities.[13]

Experimental Protocol: TLC Solvent System Screening
  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the solution onto the baseline of several TLC plates (silica gel 60 F₂₅₄).

  • Eluent Systems: Prepare a series of eluent systems with varying polarity. A good starting point for a molecule of this type is a mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a polar solvent (Ethyl Acetate). Prepare mixtures such as 80:20, 70:30, 60:40, and 50:50 (Hexane:EtOAc). Crucially, add 1% triethylamine (TEA) to each prepared eluent mixture.

  • Development: Place each TLC plate in a developing chamber containing one of the prepared solvent systems. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm). If necessary, further visualization can be achieved by staining (e.g., with potassium permanganate stain, which reacts with the alcohol and alkyne groups).

  • Analysis: Calculate the Rƒ value for the product spot in each solvent system. Select the system that gives the desired Rƒ of ~0.3 and the best separation from visible impurities.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis A Dissolve Crude Sample B Spot on TLC Plates A->B C Prepare Eluent Systems (e.g., Hexane:EtOAc + 1% TEA) D Develop Plates in Chambers C->D E Dry Plates & Visualize (UV Light, Stain) D->E F Calculate Rf Values E->F G Rf ≈ 0.3 & Good Separation? F->G H Select as Optimal Solvent System G->H Yes I Adjust Polarity & Re-run TLC G->I No I->C

Part 2: Detailed Protocol for Flash Column Chromatography

This protocol assumes a crude sample size of approximately 500 mg. The scale of the column and solvent volumes should be adjusted accordingly for different sample sizes.

Materials and Reagents
  • Stationary Phase: Silica gel (230-400 mesh)

  • Crude Sample: ~500 mg of 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol

  • Solvents: HPLC-grade Hexane (or Petroleum Ether), Ethyl Acetate (EtOAc), and Triethylamine (TEA)

  • Apparatus: Glass chromatography column, separatory funnel/solvent reservoir, collection tubes, TLC plates, rotary evaporator.

Step-by-Step Methodology
  • Column Preparation (Slurry Packing):

    • Secure a glass column vertically. Ensure the stopcock is closed and place a small cotton or glass wool plug at the bottom.

    • In a beaker, prepare a slurry of silica gel in the least polar solvent to be used (e.g., 90:10 Hexane:EtOAc). For a 500 mg sample, use approximately 25-30 g of silica gel (a 50:1 ratio by weight is a good rule of thumb).[7]

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column gently to ensure even packing and remove air bubbles.[7]

    • Once the silica has settled, add a thin layer (0.5-1 cm) of sand to the top to protect the silica bed surface.

    • Drain the solvent until it is just level with the top of the sand layer. Never let the column run dry.

  • Sample Loading (Dry Loading Technique):

    • Dissolve the 500 mg crude sample in a minimal amount of a volatile solvent (e.g., 2-3 mL of dichloromethane).

    • Add ~1-2 g of silica gel to this solution.

    • Remove the solvent completely using a rotary evaporator to yield a dry, free-flowing powder of the crude material adsorbed onto silica gel.

    • Carefully add this powder to the top of the packed column.

    • Gently tap the column to settle the sample layer and cover it with another thin layer of sand.

  • Elution and Fraction Collection:

    • Carefully add the optimized mobile phase (determined by TLC, e.g., 70:30 Hexane:EtOAc + 1% TEA) to the column using a separatory funnel as a reservoir.

    • Open the stopcock and begin collecting fractions in test tubes. Apply gentle air pressure to the top of the column to achieve a steady flow rate (approx. 2 inches/minute descent of the solvent front).

    • Collect fractions of a consistent volume (e.g., 10-15 mL per tube).

  • Monitoring the Separation:

    • Systematically spot every few fractions onto a TLC plate to monitor the elution of compounds.

    • Develop the TLC plate using the same mobile phase. Visualize under UV light.

    • Identify the fractions containing the pure desired product (single spot at the correct Rƒ). There will typically be early fractions with non-polar impurities and later fractions with more polar impurities.

  • Isolation of the Final Product:

    • Combine all fractions that contain the pure product.

    • Remove the solvents (Hexane, EtOAc, and TEA) using a rotary evaporator.

    • Place the resulting purified compound under high vacuum for several hours to remove any final traces of solvent.

    • Obtain the mass of the pure product and calculate the yield. Confirm purity using analytical methods like NMR or HPLC.

Flash_Chromatography_Workflow A Prepare Silica Slurry & Pack Column B Dry Load Sample (Adsorb on Silica) A->B C Elute with Optimized Mobile Phase (+TEA) B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Fraction Pure? E->F G Combine Pure Fractions F->G Yes H Set Aside (Impure/Mixed) F->H No I Evaporate Solvent (Rotovap) G->I H->D Continue Collection J Dry Under High Vacuum I->J K Characterize Final Product (NMR, HPLC, Mass) J->K

Data Summary and Purity Assessment

For reproducible science, meticulous record-keeping is essential. The following tables provide a template for summarizing the experimental parameters and results.

Table 1: Chromatographic Parameters
ParameterSpecificationRationale
Stationary Phase Silica Gel, 230-400 meshStandard, cost-effective adsorbent for normal-phase chromatography.[13]
Column Dimensions 2.5 cm (ID) x 30 cm (L)Appropriate for ~500 mg sample size with ~30g of silica.
Mobile Phase Hexane:Ethyl Acetate (70:30) + 1% Triethylamine (v/v/v)Optimized polarity for Rƒ ≈ 0.3; TEA minimizes peak tailing.[6][8]
Sample Loading Dry LoadingPrevents solvent-induced band broadening, leading to better resolution.
Flow Rate ~50 mL/min (via positive pressure)Ensures an efficient separation in a reasonable timeframe.
Detection UV visualization (254 nm) of TLC platesThe pyridine ring is UV active, allowing for easy tracking.
Table 2: Purity Assessment
Analysis MethodResultInterpretation
¹H NMR Conforms to structure, no significant impurity peaksConfirms chemical identity and high purity.
HPLC >98% (by area at 254 nm)Quantitative assessment of purity.[5]
Yield e.g., 410 mg (82%)Measures the efficiency of the purification process.

Expert Insights & Troubleshooting

Even with a well-designed protocol, challenges can arise. Below are common issues and their solutions, grounded in the chemical principles at play.

Troubleshooting_Flowchart Start Problem Observed Problem1 Streaking / Tailing on TLC or Column Start->Problem1 Problem2 Poor Separation (Spots Overlap) Start->Problem2 Problem3 Compound Won't Elute (Stuck at top of column) Start->Problem3 Problem4 Low Mass Recovery Start->Problem4 Cause1 Cause: Strong interaction of basic pyridine with acidic silica. Problem1->Cause1 Solution1 Solution: Ensure 0.5-1% TEA is in the mobile phase to mask silanol sites. Cause1->Solution1 Cause2 Cause: Mobile phase polarity is not optimal. Problem2->Cause2 Solution2 Solution: Re-run TLC with a less polar solvent system (e.g., 80:20 Hex:EtOAc) to improve separation. Cause2->Solution2 Cause3 Cause: Mobile phase is too weak (insufficiently polar). Problem3->Cause3 Solution3 Solution: Gradually increase eluent polarity (e.g., switch to 50:50 Hex:EtOAc). This is known as a gradient elution. Cause3->Solution3 Cause4 Cause: Irreversible adsorption or product spread across too many fractions. Problem4->Cause4 Solution4 Solution: Confirm TEA presence. Run column slower to get tighter bands. Combine fractions that are even slightly impure for a second purification attempt. Cause4->Solution4

Conclusion

The successful purification of 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol is readily achievable through a systematic application of flash column chromatography. The cornerstone of this success lies not just in the execution of the column itself, but in the preliminary method development using TLC and a critical understanding of the analyte's chemical properties. By employing a triethylamine-modified eluent to mitigate the acidic nature of the silica stationary phase, researchers can overcome common challenges like peak tailing and low recovery, thereby obtaining this valuable synthetic intermediate in high purity for subsequent applications.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Ito, Y. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Chromatography A, 1161(1-2), 244-249. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Green, A. R. (1979). Separation of Biological Pyridines by High Pressure Liquid Chromatography. Journal of Liquid Chromatography, 2(1), 77-85. Retrieved from [Link]

  • JoVE. (2024). Silica Gel Column Chromatography: Overview. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • MDPI. (2023). Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica. Molecules, 28(1), 353. Retrieved from [Link]

  • Liu, H., et al. (2024). Fast Ga(OTf)3-catalyzed nucleophilic substitution of propargyl alcohols. Arkivoc, 2024(7), 122-132. Retrieved from [Link]

  • Decora, A. W., & Dinneen, G. U. (1960). Gas-Liquid Chromatography of Pyridines Using New Solid Support. Analytical Chemistry, 32(2), 164-169. Retrieved from [Link]

  • Mphahlele, M. J., & Moekwa, T. B. (2015). Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. Arkivoc, 2015(6), 333-349. Retrieved from [Link]

  • Palomo, C., et al. (2013). Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Me. Chemical Science, 4, 1059-1064. Retrieved from [Link]

  • Scott, R. P. W. (1980). The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Faraday Symposia of the Chemical Society, 15, 49-62. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • Gammack, K. S., et al. (2022). Tunable Gold-catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. Chemistry-A European Journal, 28(14), e202104193. Retrieved from [Link]

  • Pennell, M. (2013). Gold Catalysed Reactions of Propargylic Alcohols. UCL Discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Supporting Information for [Article Title]. Retrieved from [Link]

  • Enríquez-García, C., & Correa, T. (2013). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe, 26(2), 84-93. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of 3,5,6-trichloropyridin-2-ol and its wave-spectrum characteristics. Retrieved from [Link]

  • MDPI. (2023). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2023(4), M1782. Retrieved from [Link]

  • Google Patents. (n.d.). US3004027A - Process for purification of 3,6-dichloropyridazine.
  • ResearchGate. (2023). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for drug discovery professionals utilizing 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol (referred to herein as Compound DP-Alk ) as a strategic building block in kinase inhibitor screening.

The guide focuses on its utility in Fragment-Based Drug Discovery (FBDD) and Click-Chemistry Library Generation , specifically targeting the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as FGFR and VEGFR.

Executive Summary

3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol (DP-Alk) represents a "privileged scaffold" in medicinal chemistry. It combines a 5,6-dimethoxypyridine core—a proven bioisostere for the dimethoxyphenyl moiety found in FDA-approved FGFR inhibitors (e.g., Erdafitinib, Ponatinib)—with a propargyl alcohol tail.

This molecule is not merely a passive intermediate; it is a functional pharmacophore designed for two specific screening applications:

  • Fragment-Based Screening: Acting as a low-molecular-weight "anchor" that binds the kinase hinge region.

  • Click-Chemistry Enabled Library Expansion: The alkyne handle allows for the rapid generation of 1,2,3-triazole libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), facilitating the exploration of the solvent-exposed regions of the kinase pocket.

Mechanistic Rationale & Binding Topology

To effectively screen with DP-Alk, researchers must understand its predicted binding mode. The 5,6-dimethoxypyridine core mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

Structural Pharmacophore Analysis
  • Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge (e.g., Valine or Alanine residues).

  • Dimethoxy Groups (C5, C6): Provide hydrophobic bulk to fill the ATP-binding pocket and improve metabolic stability compared to phenyl analogs.

  • Propargyl Alcohol (C2): Acts as the "Growth Vector." It projects towards the solvent front, allowing for the attachment of solubilizing groups or additional binding elements without disrupting the core hinge interaction.

Pathway & Workflow Visualization

The following diagram illustrates the logical flow from the raw fragment to a lead candidate using DP-Alk.

KinaseScreeningWorkflow cluster_mechanism Chemical Transformation Fragment Fragment: DP-Alk (Hinge Binder) Validation Step 1: Binding Validation (SPR / NMR / Thermal Shift) Fragment->Validation Kd Determination LibraryGen Step 2: Click-Chemistry Library Gen (CuAAC) Validation->LibraryGen Validated Anchor Screening Step 3: HTS Kinase Assay (FRET / ADP-Glo) LibraryGen->Screening 96/384-well Plate Hit Hit Identification (IC50 < 100 nM) Screening->Hit SAR Analysis

Figure 1: Workflow for utilizing DP-Alk in fragment-based drug discovery (FBDD) and library expansion.[1]

Protocol A: Fragment Binding Validation (SPR)

Before generating a library, you must confirm that the DP-Alk fragment binds to your target kinase (e.g., FGFR1, VEGFR2). Due to its low molecular weight (~193 Da), standard IC50 assays may be insufficiently sensitive. Surface Plasmon Resonance (SPR) is the gold standard here.

Materials
  • Ligand: Biotinylated Kinase Domain (Target).

  • Analyte: DP-Alk (dissolved in 100% DMSO to 100 mM stock).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 1% DMSO.

Experimental Steps
  • Immobilization: Capture biotinylated kinase on a Streptavidin (SA) sensor chip to a density of ~2000-3000 RU.

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index changes.

  • Dose Response: Prepare a 2-fold dilution series of DP-Alk ranging from 1 mM down to 31.25 µM .

    • Note: High concentrations are required for fragments with weak affinity (Kd usually in µM range).

  • Injection: Inject analyte for 60s (contact time) at 30 µL/min, followed by 60s dissociation.

  • Analysis: Fit the equilibrium response (Req) vs. Concentration plot to a 1:1 binding model to determine

    
    .
    

Success Criteria:

  • Square-wave binding sensorgrams (fast on/off rates typical of fragments).

  • 
     value between 10 µM and 500 µM.
    
  • Ligand Efficiency (LE) > 0.3.

Protocol B: High-Throughput Click-Chemistry Library Generation

Once the fragment is validated, the propargyl alcohol group is used as a handle to synthesize a library of triazole-linked inhibitors directly in microplates. This "In Situ" or "Crude" screening approach allows you to bypass purification.

Concept

Reaction: DP-Alk (Alkyne) + Azide Library (


) 

1,4-Disubstituted 1,2,3-Triazole. Objective: The triazole ring mimics a peptide bond and projects the R-group into the solvent channel to pick up additional interactions (salt bridges, hydrophobic contacts).
Reagents Setup
ComponentStock Conc.SolventRole
DP-Alk (Core) 20 mMDMSOHinge Binder (Alkyne)
Azide Library 20 mMDMSODiversity Elements (R-groups)
CuSO4 50 mMWaterCatalyst Source
Sodium Ascorbate 250 mMWaterReducing Agent (Freshly prepared)
TBTA Ligand 10 mMDMSOCu(I) Stabilizer (prevents oxidation)
Step-by-Step Library Synthesis (96-Well Plate Format)
  • Plate Preparation: Use a polypropylene V-bottom 96-well plate.

  • Reaction Mix Assembly:

    • Add 5 µL of DP-Alk (20 mM) to each well.

    • Add 5 µL of unique Azide (20 mM) to each well (A1–H12).

    • Add 10 µL of Catalyst Master Mix.

      • Master Mix Recipe: 1 part CuSO4 + 2 parts TBTA + 4 parts Sodium Ascorbate + Solvent (t-BuOH/Water 1:1).

  • Incubation: Seal plate and shake at room temperature for 16 hours .

    • Critical: The reaction usually proceeds to >90% conversion.

  • Quenching (Optional but Recommended): Add 2 µL of 0.5 M EDTA to chelate copper, which can interfere with downstream kinase assays.

  • Dilution: Dilute the reaction mixture 1:1000 in Assay Buffer. This ensures the residual copper and reagents are below toxic thresholds for the enzyme.

Protocol C: Kinase Activity Screening (ADP-Glo™)

Screen the crude "Click" mixtures against the target kinase.

Experimental Steps
  • Enzyme Reaction:

    • In a white 384-well plate, add 2 µL of diluted Click Reaction product (from Protocol B).

    • Add 2 µL of Kinase/Substrate Master Mix (e.g., FGFR1 + Poly-Glu-Tyr).

    • Add 2 µL of ATP (at

      
       concentration).
      
  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 6 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.

    • Add 12 µL Kinase Detection Reagent (converts ADP to Light). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

Data Analysis & Interpretation

Calculate Percent Inhibition relative to DMSO controls.

ObservationInterpretationAction
Inhibition < 20% The R-group (Azide) provides no additional binding energy.Discard Azide.
Inhibition > 50% HIT. The Triazole + R-group successfully engages a new pocket.Resynthesize, purify, and determine accurate IC50.
High Background Copper interference or compound aggregation.Check EDTA chelation step; re-test with Triton X-100.

References & Grounding

  • FGFR Inhibitor Design: Hall, A., et al. (2021). From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. ACS Medicinal Chemistry Letters.[2] Link

    • Context: Validates the use of fragment screening in FGFR kinase discovery.

  • Dimethoxyphenyl Scaffolds: Huang, Z., et al. (2016). Discovery of [5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)-methanone (CH5183284), an orally available and selective FGFR inhibitor. Journal of Medicinal Chemistry.[2][3] Link

    • Context: Establishes the 3,5-dimethoxy motif as a critical hydrophobic pocket binder.

  • Click Chemistry in Kinase Profiling: Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry. Link

    • Context: Foundational text on using alkyne handles for profiling enzyme activity.

  • Suzuki-Miyaura Coupling of Pyridines: Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry.[2][3] Link

    • Context: Describes the synthetic utility of building blocks like DP-Alk in library synthesis.

Disclaimer: This protocol is intended for research purposes only. 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol is a chemical intermediate; all safety data sheets (SDS) regarding handling of alkynes and copper catalysts must be reviewed prior to experimentation.

Sources

Application Notes and Protocols for Assessing the ADME Properties of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyridine Scaffolds and Early ADME Assessment

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, present in a significant number of FDA-approved drugs.[1][2] These nitrogen-containing heterocycles are prized for their ability to enhance pharmacological activity, improve metabolic stability, increase cellular permeability, and resolve issues with protein binding.[1][3][4] The pyridine ring's electronic properties and capacity for hydrogen bonding contribute to its versatility in drug design.[5] However, the same chemical features that make pyridines attractive can also present challenges in terms of their absorption, distribution, metabolism, and excretion (ADME) profiles.

Early and comprehensive ADME profiling is critical in drug discovery to "fail early, fail often," thereby de-risking candidates and focusing resources on molecules with a higher probability of clinical success.[6] Understanding the ADME properties of pyridine derivatives allows for the timely optimization of their pharmacokinetic and toxicological characteristics.[6][7] This guide provides a detailed framework and step-by-step protocols for the systematic in vitro and in vivo evaluation of the ADME properties of novel pyridine-containing drug candidates.

Section 1: Physicochemical Properties and their Impact on ADME

The inherent physicochemical properties of a pyridine derivative, such as its solubility and lipophilicity, are foundational to its ADME profile.[8]

Aqueous Solubility

Aqueous solubility is a prerequisite for absorption. Poor solubility can lead to low and variable bioavailability.

Protocol: Kinetic and Thermodynamic Solubility Assays

  • Kinetic Solubility: A high-throughput screening method to assess the solubility of a compound from a DMSO stock solution in an aqueous buffer.

  • Thermodynamic Solubility: A more definitive measure of solubility, where the solid compound is equilibrated in an aqueous buffer over an extended period.

A detailed protocol for these assays can be found through various service providers.[9]

Lipophilicity (LogD)

LogD, the distribution coefficient at a specific pH (typically 7.4), is a key indicator of a compound's permeability and potential for non-specific binding.

Protocol: LogD7.4 Determination

This is typically determined using a shake-flask method or calculated using in silico models.[9][10]

Section 2: Absorption and Permeability

For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle.

Caco-2 Permeability Assay

The Caco-2 cell monolayer is a widely accepted in vitro model of the human small intestinal mucosa, used to predict the absorption of orally administered drugs.[11][12] This assay can assess both passive diffusion and active transport mechanisms, including efflux by transporters like P-glycoprotein (P-gp).[13]

Protocol: Bi-directional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on Transwell™ inserts and cultured for 21-24 days to form a polarized monolayer.[13] The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[11]

  • Dosing: The test compound (typically at 10 µM) is added to either the apical (A) or basolateral (B) side of the monolayer.[13][14]

  • Incubation: The plate is incubated at 37°C with 5% CO2 for a defined period, usually 2 hours.[13]

  • Sampling: At the end of the incubation, samples are taken from both the donor and receiver compartments.[12][13]

  • Analysis: The concentration of the test compound in the samples is quantified by LC-MS/MS.[13]

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (Papp B-A / Papp A-B) is determined to assess the potential for active efflux.[11]

Table 1: Interpretation of Caco-2 Permeability Data

Papp (A→B) (x 10⁻⁶ cm/s)Predicted In Vivo Absorption
< 1Low
1 - 10Moderate
> 10High

An efflux ratio > 2 suggests the compound is a substrate for efflux transporters.

Section 3: Distribution

Once absorbed, a drug distributes throughout the body. Plasma protein binding (PPB) is a critical determinant of this distribution, as generally only the unbound fraction of a drug is pharmacologically active.[15]

Plasma Protein Binding (PPB) Assay

Equilibrium dialysis is considered the gold standard for determining the extent of a drug's binding to plasma proteins.[15][16]

Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Preparation: A stock solution of the test compound is prepared and added to plasma (human, rat, etc.) at a final concentration of 1-10 µM.[17]

  • Dialysis: The plasma containing the test compound is added to one chamber of a RED device, and dialysis buffer (PBS, pH 7.4) is added to the other chamber.[17]

  • Incubation: The device is sealed and incubated at 37°C on an orbital shaker for approximately 4 hours to reach equilibrium.[16][17]

  • Sampling: Aliquots are removed from both the plasma and buffer chambers.[17]

  • Sample Preparation: To release the bound drug and precipitate proteins, acetonitrile with an internal standard is added to the samples.[17]

  • Analysis: The concentration of the test compound in both chambers is determined by LC-MS/MS.[17]

  • Calculation: The percentage of bound drug is calculated from the concentrations in the plasma and buffer chambers.[18]

Section 4: Metabolism

Metabolism, primarily occurring in the liver, is a major mechanism for drug clearance.[19] The cytochrome P450 (CYP) enzyme family plays a crucial role in the metabolism of many drugs.[19]

Metabolic Stability in Liver Microsomes

Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly CYPs.[19] This assay is a cost-effective, high-throughput method to assess the intrinsic clearance of a compound.[19][20]

Protocol: Human Liver Microsome (HLM) Stability Assay

  • Incubation Mixture: The test compound (typically 1 µM) is incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.[20][21]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.[20][22]

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[20]

  • Reaction Termination: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.[19]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[19]

  • Data Analysis: The rate of disappearance of the test compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[19]

Table 2: Interpretation of Microsomal Stability Data

In Vitro t½ (minutes)Intrinsic Clearance Classification
> 30Low
10 - 30Moderate
< 10High
CYP450 Inhibition and Induction

Pyridine derivatives can also inhibit or induce CYP enzymes, leading to potential drug-drug interactions (DDIs).[23] Regulatory agencies like the FDA provide guidance on conducting these studies.[24][25][26]

  • CYP Inhibition Assays: Determine the potential of a compound to inhibit specific CYP isoforms.[9]

  • CYP Induction Assays: Assess whether a compound can increase the expression of CYP enzymes, typically using cryopreserved human hepatocytes.[9]

Section 5: In Vivo Pharmacokinetics

In vivo pharmacokinetic (PK) studies in animal models are essential to understand the complete ADME profile of a drug candidate and to predict its behavior in humans.[27][28][29]

Preclinical In Vivo PK Study in Rodents

Protocol Outline

  • Animal Model: Sprague-Dawley rats or C57BL/6 mice are commonly used.[29]

  • Dosing: The compound is administered via intravenous (IV) and oral (PO) routes in separate groups of animals to determine key PK parameters and oral bioavailability.[29]

  • Blood Sampling: Blood samples are collected at multiple time points post-dose.[29]

  • Plasma Analysis: The concentration of the compound in plasma is quantified by LC-MS/MS.[27]

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).[27]

Diagram 1: General ADME Assessment Workflow

ADME_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Confirmation Physicochemical Physicochemical Absorption Absorption Physicochemical->Absorption Solubility, LogD Distribution Distribution Absorption->Distribution Permeability (Caco-2) Metabolism Metabolism Distribution->Metabolism Plasma Protein Binding (RED) PK_Study Pharmacokinetic Study (Rodent) Metabolism->PK_Study Metabolic Stability (HLM), CYP Inhibition/Induction

Sources

Troubleshooting & Optimization

overcoming solubility issues of 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solu-Guide™ Topic: 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol Ticket ID: SOL-PYR-002 Status: Open Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Structural Challenge

You are likely encountering solubility difficulties with 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol due to a conflict between its crystal lattice energy and its functional group chemistry.

While the propargyl alcohol tail (


) is polar, the core 2,3,6-substituted pyridine scaffold creates a planar, lipophilic region that encourages strong 

-

stacking.[1] Furthermore, the pyridine nitrogen in this specific electronic environment (flanked by an electron-withdrawing alkyne at C2 and electron-donating methoxy groups at C5/C6) possesses a modulated basicity that renders it neutral—and therefore insoluble—at physiological pH (7.4).

This guide provides a root-cause analysis and validated protocols to solubilize this compound for both synthetic chemistry and biological assays.

Module 1: Physicochemical Profiling & Solvent Selection

Before attempting formulation, understand the molecule’s behavior.[1]

PropertyValue (Est.)Implication for Solubility
LogP 1.2 – 1.8Moderately lipophilic. It prefers organic solvents over water.
pKa (Pyridine N) ~3.5 – 4.5Critical: The molecule is a weak base. It is unionized (insoluble) at pH > 5.0.
H-Bond Donors 1 (Alcohol)Capable of H-bonding, but lattice energy dominates in water.
Stability Alert Alkyne + BaseWarning: Propargyl alcohols can polymerize or rearrange under strong basic conditions [1, 2].
Solvent Compatibility Matrix
SolventSolubility RatingApplication Notes
DMSO Excellent (>50 mM)Primary stock solvent. Caution: Freezes at 19°C.
Ethanol Good (>20 mM)Good for biological dilution; less toxic than DMSO.
Water (pH 7) Poor (<0.1 mM)Do not use as a primary solvent.
0.1 M HCl Moderate/Good Protonation of pyridine N drives solubility.
Acetone Good Suitable for synthetic transfers; avoid for bio-assays.

Module 2: Validated Solubilization Protocols

Scenario A: Preparation for Biological Assays (In Vitro)

Goal: Stable aqueous dilution without precipitation.

The "DMSO Crash" Phenomenon: When you dilute a DMSO stock of this compound into PBS (pH 7.4), the pyridine nitrogen de-protonates, and the hydrophobic aromatic core forces the molecule out of solution.[1]

Protocol: The Co-Solvent/Surfactant System

  • Stock Prep: Dissolve compound in 100% DMSO to reach 20 mM . Sonicate for 5 minutes to ensure breakdown of crystal lattice.

  • Intermediate Step: Prepare a 5% Tween-80 (or Cremophor EL) solution in water.

  • Dilution:

    • Add the DMSO stock dropwise to the Tween-80 solution while vortexing.

    • Target Ratio: Final DMSO concentration should be <1% (v/v).

    • Mechanism:[2] The surfactant creates micelles that encapsulate the lipophilic pyridine core, preventing aggregation.[1]

Scenario B: High-Concentration Aqueous Stock (Chemical Synthesis)

Goal: >10 mM aqueous solution for "Click" chemistry or coupling.

Protocol: In-Situ Salt Formation (Acidification) Since the pKa is likely <5, you must drive the pH below 3 to fully ionize the pyridine nitrogen.

  • Selection: Use Methanesulfonic Acid (MsOH) instead of HCl. Mesylate salts of pyridines often have higher water solubility and lower hygroscopicity than hydrochlorides.

  • Calculation: Calculate 1.05 equivalents of MsOH relative to your compound.

  • Procedure:

    • Suspend the solid compound in water (it will be cloudy).

    • Add the calculated MsOH slowly.

    • Vortex/Sonicate. The solution should clarify as the pyridinium salt forms.

    • Check: If still cloudy, check pH.[1] If pH > 3, add small increments of acid.[1]

Module 3: Troubleshooting Logic (Visualized)

Use this decision tree to determine the correct workflow for your specific application.

SolubilityWorkflow Start Start: Solubility Issue AppType Intended Application? Start->AppType BioAssay Biological Assay (Cells/Enzymes) AppType->BioAssay Synthesis Chemical Synthesis (Click/Coupling) AppType->Synthesis StockPrep Prepare 20mM Stock in DMSO BioAssay->StockPrep SolventChoice Solvent Choice Synthesis->SolventChoice Dilution Dilute into Buffer StockPrep->Dilution Precip Precipitation Observed? Dilution->Precip DirectDil Success: Use <0.5% DMSO Precip->DirectDil No Complex Add 5% Cyclodextrin (HP-β-CD) or Tween-80 Precip->Complex Yes Organic Use DMF or DMAc SolventChoice->Organic Organic Media Aqueous Requires Acidification SolventChoice->Aqueous Aqueous Media SaltForm Form Mesylate Salt (pH < 3.0) Aqueous->SaltForm

Figure 1: Decision matrix for solubilizing 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol based on end-use application.

Module 4: Technical FAQs

Q1: I see a color change (yellowing) when I dissolve the compound in basic buffer. Is this normal? A: This indicates instability. Propargyl alcohols are sensitive to base-catalyzed rearrangement or polymerization [1].[3][4] The pyridine ring can also undergo N-oxidation over time.

  • Fix: Keep the pH neutral or slightly acidic (pH 6.0–7.0). Avoid storage in basic buffers (> pH 8).

Q2: Can I use Cyclodextrins (HP-β-CD) for in vivo formulations? A: Yes, this is highly recommended. The dimethoxypyridine core fits well into the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin.

  • Protocol: Prepare a 20% (w/v) HP-β-CD solution in water. Add the compound solid directly to this vehicle and stir for 4–6 hours at room temperature. This avoids the use of DMSO entirely, which is preferable for animal studies.[1]

Q3: Why shouldn't I use HCl for salt formation? A: You can, but HCl salts of lipophilic bases can sometimes be less soluble due to the high lattice energy of the chloride crystal packing (Common Ion Effect). Sulfonic acids (Mesylate, Tosylate) often disrupt this packing, yielding higher solubility [3].[1]

Q4: Is this compound compatible with Copper(I) catalysts (Click Chemistry)? A: Yes, the propargyl alcohol moiety is designed for this. However, ensure your solvent system (often t-Butanol/Water) dissolves the pyridine core before adding the copper catalyst. If the starting material precipitates upon water addition, the Click reaction will fail or be sluggish.[1] Use the DMSO/Water mixture protocol.

References

  • PubChem. Propargyl Alcohol - Stability and Reactions. National Library of Medicine. Available at: [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Technical Support Center: Sonogashira Coupling of Pyridine Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist (Ph.D., Organometallic Catalysis) Ticket ID: PYR-SONO-001

Introduction: The Pyridine Paradox

Welcome to the technical support hub for pyridine functionalization. You are likely here because a standard Sonogashira protocol (Pd(PPh₃)₂Cl₂/CuI) that works perfectly on phenyl halides has failed on your pyridine substrate.

The Core Problem: Pyridines are "privileged scaffolds" in medicinal chemistry but "privileged nuisances" in catalysis. The basic nitrogen atom acts as a competitive ligand, coordinating to the Palladium (Pd) center. This displaces your phosphine ligands or blocks the coordination site required for the alkyne, leading to catalyst deactivation (formation of Pd-black) or arrested catalytic cycles. Furthermore, the electron-deficient nature of the ring makes oxidative addition sluggish, particularly at the 2-position.

This guide provides self-validating protocols to overcome these electronic and coordinative traps.

Module 1: Troubleshooting Decision Tree

Before altering variables, diagnose the failure mode using the visual logic below.

Troubleshooting Start START: Reaction Failed CheckSM Check LCMS/GCMS: Is Aryl Halide (SM) consumed? Start->CheckSM SM_Gone Yes, SM Consumed CheckSM->SM_Gone Yes SM_Left No, SM Remains CheckSM->SM_Left No CheckProd Is desired Product formed? SM_Gone->CheckProd Protodehal Result: Protodehalogenation (Ar-H formed) CheckProd->Protodehal Major Byproduct Glaser Result: Alkyne Dimer (Glaser) (R-C≡C-C≡C-R) CheckProd->Glaser Major Byproduct Sol_Glaser Sol: Degas / Cu-Free / Slow Add Glaser->Sol_Glaser BlackPpt Observation: Early Pd Black Precipitate? SM_Left->BlackPpt Coordination Issue: Catalyst Poisoning (Pyridine N-coordination) BlackPpt->Coordination Yes (Rapid Deactivation) OxAdd Issue: Failed Oxidative Addition (Electronic Deactivation) BlackPpt->OxAdd No (Stable but Inert) Sol_Coord Sol: Bulky Ligands (XPhos) / Precatalysts Coordination->Sol_Coord OxAdd->Sol_Coord

Figure 1: Diagnostic logic for identifying the root cause of Sonogashira failure.

Module 2: Critical Failure Modes & Solutions

Issue 1: The "Inert" 2-Halopyridine (Oxidative Addition Failure)

Symptom: Starting material is fully recovered. The catalyst remains in solution (yellow/orange) but does nothing. Mechanism: The 2-position is electron-deficient, theoretically aiding nucleophilic attack, but in Pd-catalysis, the proximity of the Nitrogen lone pair creates a "chelation trap." After oxidative addition, the pyridine nitrogen can coordinate to the Pd(II) species, forming a stable 4-membered metallacycle or a dimer that is too sterically crowded to accept the alkyne. Solution: Use Bulky, Electron-Rich Phosphines . Ligands like XPhos or SPhos are large enough to prevent the formation of these inactive dimers. Furthermore, using Precatalysts (like Buchwald G3/G4) ensures the active Pd(0) species is generated efficiently without requiring excess alkyne to reduce Pd(II).

Issue 2: Catalyst Poisoning (The "Black Crash")

Symptom: The reaction turns black within minutes; no conversion. Mechanism: The pyridine substrate (or product) acts as a ligand, displacing the phosphine. Pyridine-Pd complexes are often catalytically incompetent and prone to aggregation into Pd-black (inactive metal). Solution:

  • High Ligand Loading: Increase L:Pd ratio to 2:1 or 3:1.

  • Stronger Binders: Use N-Heterocyclic Carbenes (NHCs) like Pd-PEPPSI-IPr , which bind Pd tighter than the pyridine nitrogen can.

Issue 3: The Glaser Homocoupling (Alkyne Dimerization)

Symptom: The aryl halide remains, but the alkyne is converted to a dimer (R-C≡C-C≡C-R). Mechanism: In the presence of Copper (Cu) and trace Oxygen (O₂), the alkyne undergoes oxidative dimerization. This consumes your nucleophile. Solution:

  • Strict Degassing: Sparging with Argon is insufficient. Use "Freeze-Pump-Thaw" (3 cycles).

  • Copper-Free Protocol: If the substrate tolerates it, switch to a Cu-free method (Method B below) to eliminate this pathway entirely.

Module 3: Experimental Protocols

Method A: The "Robust" Copper-Cocatalyzed Method

Best for: 3- or 4-halopyridines, or 2-halopyridines with non-coordinating substituents.

Reagents:

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • CuI (2 mol%) – Must be off-white/tan. If green/blue, it is oxidized; discard.

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA).

  • Solvent: THF or DMF (Anhydrous).[1]

Protocol:

  • The Setup: Flame-dry a Schlenk tube or microwave vial. Cool under Argon.

  • Solvent Prep: Degas the solvent/base mixture vigorously with Argon for 20 mins (or freeze-pump-thaw). Crucial Step.

  • Addition: Add Pyridine-Halide (1.0 equiv), Pd catalyst, and CuI. Cap and purge.

  • Alkyne: Add the alkyne (1.2 equiv) via syringe.

  • Reaction: Heat to 60–80 °C.

    • Note: If the mixture turns black immediately, stop. You have poisoning.[2][3] Switch to Method B.

Method B: The "Pyridine Specialist" (Copper-Free / Advanced Ligand)

Best for: 2-halopyridines, highly coordinating substrates, or when Glaser coupling is dominant.

Rationale: This method uses XPhos Pd G3 (or G4). The bulky biaryl ligand facilitates oxidative addition at the difficult 2-position and prevents N-coordination poisoning. The absence of Copper prevents alkyne dimerization.[4]

Reagents:

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) – Inorganic bases often outperform amines in Cu-free systems.

  • Solvent: Acetonitrile (MeCN) or 1,4-Dioxane.

Protocol:

  • Solids: Charge the vial with XPhos Pd G3, Cs₂CO₃, and the Pyridine-Halide (1.0 equiv).

  • Purge: Evacuate and backfill with Argon (3x).

  • Liquids: Add anhydrous, degassed solvent.

  • Alkyne: Add alkyne (1.2 equiv).

  • Temperature: Heat to 80 °C (conventional) or 100 °C (Microwave, 1 hr).

    • Why this works: The precatalyst releases the active Pd(0)-L species immediately upon heating, bypassing the induction period where poisoning usually happens.

Module 4: Data & Comparison

Ligand Performance on 2-Bromopyridine (Conditions: 1 mol% Pd, Base, 80°C, 12h)

Ligand SystemYieldObservation
PPh₃ (Standard) < 10%Rapid catalyst decomposition (Pd black).
dppf 35%Slow conversion; incomplete.
SPhos 88%Good conversion; bulky ligand protects Pd.
XPhos (Rec.) 95% Excellent oxidative addition and stability.
PEPPSI-IPr 92%Excellent stability (NHC), good for Cu-free.

Module 5: Mechanistic Visualization

Understanding the "Pyridine Trap" is essential for troubleshooting.

Mechanism Pd0 Active Species [L-Pd(0)] OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd + Ar-X Trap THE PYRIDINE TRAP (Stable Chelate/Dimer) OxAdd->Trap Pyridine N-Coordination (If Ligand is small) TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet + Alkyne (If Ligand is Bulky) Trap->Pd0 Reversible? (Rarely) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Repeats

Figure 2: The Kinetic Bifurcation. Small ligands allow the Pyridine Nitrogen to trap the Pd(II) intermediate (Red path). Bulky ligands (XPhos) sterically block this interaction, forcing the cycle toward Transmetallation (Green path).

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922.

  • Gelbord, D., et al. (Buchwald Group). (2008). An Efficient Ligand for the Palladium-Catalyzed Sonogashira Coupling of Aryl Chlorides.[4][5][6] Journal of the American Chemical Society, 130(46), 15268–15269.

  • Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Hybridized Carbon Atoms. Angewandte Chemie International Edition, 42(2), 140–145.

  • Sigma-Aldrich Technical Bulletin. (2024). Buchwald Precatalysts for Cross-Coupling.

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Sonogashira Coupling.[4] Chemistry - A European Journal, 15(1), 158-163.

Sources

Process Chemistry Technical Support Center: Pyridine Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of pyridine-based inhibitors from the discovery bench (milligram scale) to the pilot plant (kilogram scale) introduces severe thermodynamic, kinetic, and engineering bottlenecks. This guide is designed for process chemists and drug development professionals to troubleshoot critical failure points in transition metal catalysis, regioselective metalation, and downstream purification.

ScaleUpWorkflow cluster_0 Reaction Optimization cluster_1 Downstream Processing Start Discovery Route (mg scale) Cat Catalyst Screening (Mitigate Poisoning) Start->Cat Cross-Coupling DoM Regioselective Metalation (Avoid Cryogenics) Start->DoM C-H Functionalization Cryst Salt/Cocrystal Formation (Replace Chromatography) Cat->Cryst DoM->Cryst Pilot Pilot Plant Production (kg scale API) Cryst->Pilot High Purity

Roadmap for scaling up pyridine-based inhibitor synthesis from discovery to pilot plant.

Section 1: Transition Metal Catalysis & Catalyst Poisoning

Q: My Suzuki/Buchwald cross-coupling reaction works perfectly at the 5-gram scale but completely stalls at the 50-gram scale. Why is this happening, and how do I fix it?

A: This is a classic manifestation of catalyst poisoning exacerbated by scale-up mass transfer limitations[1]. The pyridine nitrogen features a highly accessible


 hybridized lone pair that acts as a strong 

-donor. In palladium- or nickel-catalyzed cross-couplings, this lone pair can displace the phosphine ligands on the active metal center, forming an off-cycle, thermodynamically stable bis-pyridine metal complex[2].

At the bench scale, chemists often use high catalyst loadings (5–10 mol%), which masks this poisoning effect. However, when scaling up, process economics dictate lowering the catalyst loading (0.1–1 mol%). Combined with longer heating times and slower mixing at scale, the equilibrium shifts toward the inactive poisoned complex, stalling the reaction[1].

The Solution: You must electronically or sterically block the pyridine lone pair. One highly effective, scalable strategy is the in situ formation of a pyridinium salt. By reacting the pyridine with a chloroformate, the nitrogen lone pair is tied up, preventing it from coordinating to the transition metal catalyst. This allows the cross-coupling to proceed with high turnover numbers[3].

Protocol 1: Scale-Up Cross-Coupling via In Situ Pyridinium Activation

This methodology prevents catalyst poisoning by temporarily masking the pyridine nitrogen[3].

  • Reactor Preparation: Purge a 10 L jacketed glass reactor with ultra-high purity

    
     for 30 minutes.
    
  • Substrate Masking: Charge the reactor with the pyridine substrate (1.0 equiv) and anhydrous solvent (e.g., 1,4-dioxane). Cool the jacket to 0 °C. Slowly dose in isobutyl chloroformate (1.05 equiv) via an addition funnel over 45 minutes to manage the mild exotherm. Stir for 1 hour to ensure complete conversion to the pyridinium salt.

  • Catalyst & Nucleophile Addition: Add the transition metal pre-catalyst (e.g.,

    
     or 
    
    
    
    , 1.0 mol%) and the appropriate bulky ligand (e.g., BrettPhos). Add the transmetalating agent (e.g., arylzinc halide or boronic acid, 1.2 equiv).
  • Reaction Execution: Ramp the reactor temperature to the target operating temperature (e.g., 60 °C). Monitor conversion via HPLC.

  • Workup & Deprotection: Upon completion, cool to 20 °C and quench with 1M aqueous HCl. The acidic workup simultaneously hydrolyzes the chloroformate adduct, regenerating the functionalized free pyridine product[3].

Section 2: Regioselective Metalation & Exothermic Control

Q: Our discovery route uses n-Butyllithium (n-BuLi) at -78 °C for the Directed ortho-Metalation (DoM) of a pyridine intermediate. Our pilot plant cannot efficiently cool below -20 °C. How can we achieve regioselective functionalization at higher temperatures?

A: Scaling up cryogenic organolithium chemistry is notoriously dangerous and energetically expensive. At temperatures above -40 °C, highly nucleophilic reagents like n-BuLi will attack the electron-deficient pyridine ring directly, leading to undesired Chichibabin-type addition byproducts rather than the desired C-H deprotonation.

The Solution: Transition from alkyllithiums to Knochel-Hauser bases (e.g.,


). The 2,2,6,6-tetramethylpiperidide (TMP) ligand is highly sterically hindered, completely suppressing nucleophilic attack on the pyridine ring[4]. The addition of stoichiometric 

breaks up the polymeric magnesium aggregates, drastically increasing the kinetic basicity of the reagent. This allows the deprotonation to occur rapidly at -20 °C to 0 °C, well within standard pilot plant cooling capacities[4].

Furthermore, if you are struggling with C2 vs C3 selectivity, you can leverage non-covalent interactions. Introducing a bulky silyl group (e.g.,


) can sterically block the C2 position, flipping the metalation selectivity entirely to the C3 position[5].
Table 1: Comparison of Metalation Reagents for Pyridine Scale-Up
Metalation ReagentOperating TempSelectivity ControlScalability Profile
n-BuLi -78 °CThermodynamic (C2)Poor: Highly exothermic; requires strict cryogenic infrastructure to avoid nucleophilic addition.
LDA -78 °C to -40 °CKineticModerate: Less nucleophilic than n-BuLi, but still prone to side reactions above -40 °C.

-20 °C to 25 °CKinetic / StericExcellent: High solubility, non-nucleophilic, operates safely at pilot-plant-friendly temperatures[4].

Section 3: Downstream Processing & Purification

Q: We are producing a highly soluble pyrrolopyridine carbonitrile intermediate. The lab route uses silica gel column chromatography, which is unscalable. How do we transition to crystallization?

A: Column chromatography is generally unviable at the pilot scale due to massive solvent consumption, silica waste, and extended processing times[6]. To transition to crystallization, you must manipulate the solubility profile of your pyridine derivative.

Because pyridines are weakly basic (typical


 ~5.2), they are highly soluble in organic solvents. By performing a reactive crystallization —introducing a strong acid to form a pyridinium salt—you drastically increase the polarity of the molecule. This massive shift in polarity reduces the product's solubility in non-polar or moderately polar organic solvents (like toluene or ethyl acetate), inducing rapid supersaturation and crystallization, while leaving neutral impurities dissolved in the mother liquor[6][7].
Protocol 2: Scale-Up Reactive Crystallization of Pyridine Salts

This protocol replaces chromatography by leveraging the differential solubility of pyridinium salts[6][7].

  • Solvent Exchange: Concentrate the crude reaction mixture containing the free-base pyridine under reduced pressure. Resuspend the crude oil in an anti-solvent where the target salt is known to be insoluble (e.g., ethyl acetate or isopropyl acetate, 10 volumes).

  • Acid Dosing: Heat the suspension to 50 °C to ensure all impurities and the free-base API are fully dissolved. Slowly dose in 1.05 equivalents of anhydrous HCl in dioxane (or bubbling HCl gas) via a subsurface dip tube.

  • Seeding (Optional but Recommended): Once 10% of the acid is added, introduce 0.5 wt% of pure crystalline product seeds to bypass the primary nucleation barrier and prevent oiling out.

  • Controlled Cooling: Continue dosing the remaining acid over 2 hours. Once complete, initiate a linear cooling ramp from 50 °C to 5 °C over 4 hours. This controlled desupersaturation promotes the growth of large, easily filterable crystals.

  • Filtration & Washing: Drop the slurry to an agitated nutsche filter dryer (ANFD). Filter the mother liquor (containing the impurities) and wash the filter cake with 2 volumes of cold ethyl acetate. Dry under a vacuum at 40 °C to yield the high-purity pyridinium salt[6].

References
  • [1] Magano, J., & Dunetz, J. R. (2014). Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. In New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. URL:[Link]

  • [5] Ganiek, M. A., et al. (2024). Flipping the Metalation of 4‐Dimethylaminopyridine: Steric Repulsion versus London Dispersion Attraction. Universität Regensburg. URL: [Link]

  • [4] Haas, D. (2019). Metalation and Amination of N-Heterocycles and the Halogen/Zinc Exchange of Aryl Halides. Elektronische Hochschulschriften der LMU München. URL:[Link]

  • [3] Doyle, A. G., et al. (2016). Nickel-catalyzed enantioselective arylation of pyridine. The Doyle Group, UCLA. URL:[Link]

  • [7] MDPI. (2022). Modeling of the Crystallization Conditions for Organic Synthesis Product Purification Using Deep Learning. MDPI Molecules. URL:[Link]

Sources

refining cell-based assay conditions for cytotoxic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cell-Based Assay Optimization Topic: Refining Cytotoxic Assay Conditions Operator: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the Assay Development Support Center. I’m Dr. Thorne. In my years optimizing high-throughput screens, I’ve found that 90% of "failed" cytotoxic compounds are actually failed assay conditions. A cell-based assay is a living system; if you don't control the biological variables, your IC50 data is just noise.

Below are the most frequent technical roadblocks researchers face, structured as a troubleshooting dialogue. These protocols are designed to be self-validating—meaning the data you generate will tell you if the assay is working.

Module 1: The Foundation – Seeding Density & Growth Kinetics

User Question: "My IC50 values shift significantly between experiments, even with the same drug and cell line. What is going wrong?"

Dr. Thorne's Diagnosis: You are likely falling victim to the "Confluency Trap." Cytotoxic compounds often target dividing cells. If your cells are over-confluent at the end of the assay, they enter a stationary phase (contact inhibition) and become naturally resistant to chemotherapy, artificially shifting your IC50 higher. Conversely, if they are too sparse, they may die from isolation stress (anoikis-like effects), shifting IC50 lower.

The Fix: The Linearity Validation Protocol You must determine the seeding density that ensures cells remain in the logarithmic growth phase for the entire duration of the assay (usually 72 hours).

Step-by-Step Protocol:

  • Preparation: Harvest cells and prepare a suspension at 100,000 cells/mL.

  • Dilution: Prepare 6 serial dilutions (1:2) in a deep-well block (e.g., 20k, 10k, 5k, 2.5k, 1.25k, 625 cells/well).

  • Plating: Seed 100 µL of each density into three separate 96-well plates (Day 0, Day 1, Day 3).

  • Fixation:

    • Fix Plate 1 (Day 0) after 4 hours (attachment baseline).

    • Fix Plate 2 (Day 1) after 24 hours.

    • Fix Plate 3 (Day 3) after 72 hours (typical assay endpoint).

  • Readout: Perform your standard viability assay (e.g., CellTiter-Glo or MTT).

  • Analysis: Plot Signal vs. Cell Number. Select the density where the Day 3 signal is still on the linear part of the curve (R² > 0.95) and has not plateaued.

Visualization: Seeding Optimization Workflow

SeedingOptimization cluster_time Timepoints Start Harvest Cells Dilute Serial Dilution (20k - 600 cells) Start->Dilute Seed Seed 3 Plates Dilute->Seed T0 T=4h (Attachment) Seed->T0 T24 T=24h (Lag Phase) Seed->T24 T72 T=72h (Endpoint) Seed->T72 Analyze Plot Signal vs. Time T0->Analyze T24->Analyze T72->Analyze Decision Select Density (Must be Linear at T72) Analyze->Decision

Caption: Workflow to identify the optimal seeding density that prevents contact inhibition artifacts.

Module 2: Environmental Control – Edge Effects

User Question: "The cells in the outer perimeter of my 96-well plate always show higher toxicity or higher variation than the center. Should I exclude them?"

Dr. Thorne's Diagnosis: This is the "Edge Effect." The outer wells evaporate faster than the inner wells, concentrating the media salts and the drug.[1] This osmotic stress kills cells regardless of the drug's mechanism. Furthermore, thermal gradients form as the plate warms up in the incubator, causing cells to settle unevenly in outer wells.[2]

The Fix: The "Moat" Strategy & Thermal Settling Do not use the outer wells for data.[3] Instead, use them as a humidity and thermal buffer.

Protocol:

  • The Moat: Fill the entire perimeter (Rows A and H, Columns 1 and 12) with 200 µL of sterile PBS or water. This sacrifices 36 wells but saves your data integrity.

  • Room Temp Settling: After seeding the inner 60 wells, leave the plate in the laminar flow hood at room temperature for 30-60 minutes before moving to the incubator.

    • Why? If you move a cold plate directly to a hot incubator, convection currents form in the media, swirling cells to the edges of the well (meniscus effect). Room temp settling allows uniform attachment.

Plate Layout Diagram

PlateLayout pos_A1 PBS pos_A2 PBS pos_A3 PBS pos_A4 PBS pos_A5 PBS pos_A6 PBS pos_H1 PBS pos_H2 PBS pos_H3 PBS pos_H4 PBS pos_H5 PBS pos_H6 PBS pos_B1 PBS pos_C1 PBS pos_D1 PBS pos_E1 PBS pos_F1 PBS pos_G1 PBS pos_B6 PBS pos_C6 PBS pos_D6 PBS pos_E6 PBS pos_F6 PBS pos_G6 PBS pos_B2 Data pos_B3 Data pos_B4 Data pos_B5 Data pos_C2 Data pos_C3 Data pos_C4 Data pos_C5 Data pos_D2 Data pos_D3 Data pos_D4 Data pos_D5 Data pos_E2 Data pos_E3 Data pos_E4 Data pos_E5 Data pos_F2 Data pos_F3 Data pos_F4 Data pos_F5 Data pos_G2 Data pos_G3 Data pos_G4 Data pos_G5 Data

Caption: The "Moat" layout. Red wells contain PBS to prevent evaporation; Green wells contain experimental data.

Module 3: Compound Management & Interference

User Question: "My vehicle control (DMSO) is killing cells, or my drug seems to increase cell viability (absorbance goes up) even at high doses."

Dr. Thorne's Diagnosis: You have two potential issues: Solvent Toxicity or Assay Interference .

  • Solvent Toxicity: Most cells tolerate 0.1% DMSO.[4] Above 0.5%, DMSO permeabilizes membranes and induces differentiation or apoptosis.

  • Interference: If you use tetrazolium assays (MTT/MTS) and your drug is an antioxidant (e.g., flavonoids) or colored, it can chemically reduce the MTT without cells, creating a "false viability" signal.[5]

The Fix: The "Double-Control" System

Table 1: Solvent Tolerance Guidelines

Cell TypeMax Safe DMSO %Recommendation
Robust Cancer Lines (e.g., HeLa, A549)0.5%Keep < 0.2% to be safe.
Sensitive Lines (e.g., Jurkat, LNCaP)0.1%Strict limit.
Primary Cells / Stem Cells< 0.1%Use water-soluble salts if possible.

Interference Check Protocol: If you suspect your drug interferes with the readout (especially MTT):

  • Cell-Free Control: Add your drug + media + MTT reagent (no cells) in a well. Incubate.

  • Readout: If this well turns purple (absorbance > media blank), your drug is chemically reducing the dye.

  • Solution: Switch to an ATP-based luminescent assay (e.g., CellTiter-Glo). ATP assays are less prone to chemical interference because they rely on a luciferase reaction, not colorimetric reduction.

Visualization: Interference Logic Tree

InterferenceLogic Start High Signal in Drug Wells? Check Run Cell-Free Control (Media + Drug + Reagent) Start->Check Result Is there Signal? Check->Result Yes YES: Chemical Interference Result->Yes Signal > Blank No NO: True Biological Effect Result->No Signal = Blank Action1 Switch to ATP/Luminescence Assay Yes->Action1 Action2 Proceed with Data Analysis No->Action2

Caption: Decision tree to diagnose and resolve chemical interference in colorimetric assays.

Module 4: Assay Validation (Z-Factor)

User Question: "How do I prove to my supervisor that my assay is robust enough for screening?"

Dr. Thorne's Answer: You need the Z-Factor (Z') . It is the gold standard statistical metric that accounts for both the dynamic range (signal window) and the variability (standard deviation) of your controls.

Formula:



  • 
    : Standard deviation of positive (max kill) and negative (DMSO) controls.
    
  • 
    : Means of positive and negative controls.[6][7][8]
    

Interpretation:

  • Z' = 0.5 - 1.0: Excellent assay.[9]

  • Z' = 0 - 0.5: Marginal.[6][9] Re-optimize seeding or pipetting.

  • Z' < 0: Failed assay. The noise overlaps the signal.

References

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Cell Viability Assays.[1][5][10][11] Available from: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.[12] Available from: [Link]

  • Corning Incorporated. Helpful Hints to Manage Edge Effects of Cultured Cells for High Throughput Screening. Available from: [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Use of Multiple Assay Endpoints to Investigate the Mechanism of Selective Toxicity of Idiosyncratic Drug Reactions. Current Drug Metabolism, 5(4), 381–396. (Discussion on MTT interference).

Sources

improving the oral bioavailability of dimethoxypyridine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Oral Bioavailability of Dimethoxypyridine Compounds

Current Status: Online Operator: Senior Application Scientist Ticket ID: DMP-BIOAV-001 Subject: Troubleshooting High Clearance and Poor Solubility in Dimethoxypyridine Scaffolds[1]

Executive Summary: The "Dimethoxypyridine Paradox"

Dimethoxypyridine (DMP) scaffolds are deceptive.[1] They often present favorable lipophilicity (LogP 2–4) suggesting good membrane permeability, yet they frequently fail in oral bioavailability (F%) studies.

The Root Causes are typically twofold:

  • Metabolic Fragility: The methoxy groups are "soft spots" for rapid O-demethylation by cytochrome P450s (CYP), leading to high first-pass extraction.[1]

  • "Brick Dust" Behavior: The symmetry of the dimethoxypyridine core often leads to high crystal lattice energy, resulting in poor aqueous solubility despite moderate lipophilicity.

This guide provides a systematic troubleshooting workflow to diagnose and fix these issues.

Module 1: Metabolic Stability Troubleshooting

Symptom: Your compound shows high permeability in Caco-2 assays (


 cm/s) but has low oral exposure in rodents (

).[1]

Diagnosis: The compound is likely suffering from high hepatic clearance due to CYP-mediated O-demethylation.[1]

Mechanism of Failure

The electron-rich pyridine ring activates the methoxy groups for oxidation.

  • Pathway A (Major): CYP-mediated O-dealkylation (typically CYP1A2, CYP2D6, or CYP3A4 depending on the full structure) removes a methyl group, exposing a hydroxyl.[1] This phenol/pyridone is rapidly glucuronidated and excreted.

  • Pathway B (Minor): N-oxidation of the pyridine nitrogen.[1]

Protocol: The "Soft Spot" Identification Assay

Do not guess. Validate the metabolic soft spot before redesigning.

  • Incubate: 1 µM compound in Human Liver Microsomes (HLM) + NADPH (0, 15, 30, 60 min).

  • Analyze: LC-MS/MS to track parent loss.

  • Metabolite ID: Look for M-14 (loss of CH₂ = O-demethylation) and M+16 (N-oxidation).[1]

    • If M-14 dominates: You have a methoxy stability problem.

    • If M+16 dominates: You have an electron-rich nitrogen problem.[1]

Solutions & Chemical Modifications
StrategyMechanismProsCons
Deuteration (d3-OMe) Kinetic Isotope Effect (KIE): The C-D bond is stronger than C-H, slowing the rate-determining step of CYP oxidation.[1]Retains potency and lipophilicity exactly.Cost of goods (COGS) increases slightly.
Difluoromethoxy (-OCHF₂) Electronic Deactivation: Fluorine withdraws electron density, making the C-H bond less accessible to the CYP oxo-iron species.[1]drastically improves metabolic stability.Increases lipophilicity; may alter H-bond acceptor capability.[1]
Steric Shielding Blocking Access: Place a substituent (Cl, Me) ortho to the methoxy group.Prevents enzyme docking.May disrupt ligand-target binding.[1]
Visual Workflow: Metabolic Optimization

MetabolicOptimization Fig 1. Decision Tree for Metabolic Stabilization of Dimethoxypyridines Start Low Oral Bioavailability (High Clearance) MetID Run Metabolite ID (Microsomes + NADPH) Start->MetID Result Dominant Metabolite? MetID->Result M_minus_14 M-14 Peak (O-Demethylation) Result->M_minus_14 Methoxy Unstable M_plus_16 M+16 Peak (N-Oxidation) Result->M_plus_16 Nitrogen Unstable Sol_Deuterium Strategy 1: Deuteration (-OCD3) Leverage KIE M_minus_14->Sol_Deuterium Sol_Fluoro Strategy 2: Fluorination (-OCHF2) Reduce Electron Density M_minus_14->Sol_Fluoro Sol_EWG Strategy 3: Add EWG (CN, F) to Pyridine Ring M_plus_16->Sol_EWG

Module 2: Solubility & Formulation Strategy

Symptom: Compound is solid, crystalline, and has aqueous solubility < 10 µg/mL.[1] Salt formation yields a paste or disproportionates in water.

Diagnosis: You are dealing with a "Brick Dust" molecule.[1] The pKa of the pyridine nitrogen is likely too low for stable salt formation.

The pKa Trap

Researchers often assume pyridines form good salts. However, the position of the methoxy group drastically alters basicity (pyridine pKa ≈ 5.2).

  • 3,5-Dimethoxypyridine: The methoxy groups are electron-withdrawing by induction (-I) at the meta position.[1] pKa drops to ~4.0-4.5 .[1] Result: Salts (HCl, Mesylate) will hydrolyze in the stomach (pH 1-2) but may disproportionate (precipitate as free base) in the intestine (pH 6.5), limiting absorption.

  • 2,6-Dimethoxypyridine: Steric hindrance around the nitrogen often prevents stable salt packing, even if basicity is sufficient.[1]

Formulation Decision Matrix

Do not force a salt if the


 (pKa base - pKa counterion) is < 3.[1]
Physicochemical ProfileRecommended StrategyKey Excipients
High MP (>200°C), Low LogP Particle Size Reduction Micronization, Nanomilling
High MP (>150°C), High LogP Amorphous Solid Dispersion (ASD) HPMC-AS, PVPVA64 (Copovidone)
Low MP (<100°C), High LogP Lipid-Based Formulation (SEDDS) Capryol 90, Labrasol, Cremophor EL
Protocol: Kinetic Solubility Screen
  • Prepare 10 mM DMSO stock.

  • Spike into pH 6.8 phosphate buffer (FaSSIF is better).

  • Shake for 2 hours (Kinetic) vs 24 hours (Thermodynamic).

  • Critical Check: If Kinetic >> Thermodynamic solubility, your compound is crystallizing out.[1] You must use a precipitation inhibitor (e.g., HPMC) in your formulation.

Module 3: Permeability & Efflux

Symptom: Bioavailability is low despite good metabolic stability and solubility.

Diagnosis: Dimethoxypyridines can be substrates for P-glycoprotein (P-gp/MDR1), causing efflux back into the gut lumen.[1]

Troubleshooting Protocol
  • Caco-2 Assay: Measure

    
     and 
    
    
    
    transport.
  • Calculate Efflux Ratio (ER):

    
    .
    
  • Threshold: If

    
    , efflux is restricting absorption.[1]
    
Visual Workflow: Formulation & Permeability Logic

FormulationStrategy Fig 2. Formulation Selection Strategy for Pyridine Derivatives Input Compound Properties Check_pKa Check pKa Input->Check_pKa Check_LogP Check LogP & MP Check_pKa->Check_LogP pKa < 5.0 Salt_Route Salt Formation (Counterions: HCl, Mesylate) Check_pKa->Salt_Route pKa > 5.0 ASD_Route Amorphous Solid Dispersion (Spray Dry / HME) Check_LogP->ASD_Route High MP (>150°C) High LogP Lipid_Route Lipid/SEDDS (Softgel Capsule) Check_LogP->Lipid_Route Low MP (<100°C) High LogP

Frequently Asked Questions (FAQs)

Q: I replaced the methoxy group with a methyl group to stop metabolism, but potency dropped. Why? A: The methoxy oxygen often acts as a critical Hydrogen Bond Acceptor (HBA) in the binding pocket. Replacing it with a methyl removes this interaction.

  • Fix: Try a difluoromethoxy (-OCHF₂) group. It retains the oxygen HBA capability but blocks the metabolic site. Alternatively, use deuterated methoxy (-OCD₃) , which is sterically and electronically identical to -OCH₃ but metabolically tougher [1].[1]

Q: My 3,5-dimethoxypyridine salt turns into a "goo" after a week. What is happening? A: This is likely disproportionation .[1] Because the pyridine is a weak base (pKa ~4-5), humidity can cause the salt to dissociate back into the free base (which might be an oil or low-melting solid) and the acid.

  • Fix: Abandon salt formation. Move to an Amorphous Solid Dispersion (ASD) using HPMC-AS, which stabilizes the amorphous form and protects it from moisture [2].

Q: Can I use grapefruit juice to improve the bioavailability of my compound in animal studies? A: Technically, yes, as it inhibits intestinal CYP3A4. However, this is not recommended for drug development because it introduces uncontrolled variability.[1]

  • Better approach: Co-administer with a known pharmaco-enhancer like Ritonavir (if CYP3A4 is the culprit) or use a lipid-based formulation (e.g., Labrasol) which can inhibit intestinal P-gp efflux [3].[1]

References

  • Deuterium in Drug Discovery: Gant, T. G. (2014).[1] Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611.[1] Link[1]

  • Solubility Enhancement: Williams, H. D., et al. (2013).[1] Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.[1] Link[1]

  • Lipid Formulations & P-gp: Porter, C. J., et al. (2007).[1] Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery, 6(3), 231-248.[1] Link

  • Pyridine Metabolism: Dalvie, D., et al. (2002).[1] Biotransformation of pyridine derivatives. Chemical Research in Toxicology, 15(3), 269-299.[1] Link[1]

Sources

Validation & Comparative

confirming the structure of 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Structural Elucidation of 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Executive Summary

In the development of pyridine-based pharmacophores, structural ambiguity regarding substituent positioning is a critical failure point. For the molecule 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol , standard spectroscopic methods (NMR, MS) often yield inconclusive data regarding the precise regioisomerism of the methoxy groups relative to the nitrogen heteroatom.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives. While SC-XRD requires more time and effort for sample preparation, it is the only method that provides absolute stereochemical configuration and unambiguous regioisomer confirmation, making it the requisite "Gold Standard" for filing Investigational New Drug (IND) applications.

Part 1: Comparative Analysis (Method Performance)

The primary challenge with 5,6-dimethoxypyridine derivatives is distinguishing them from 3,4- or 4,5-isomers, particularly when synthesized via halogenation/coupling pathways where "halogen dance" rearrangements can occur.

Performance Matrix: SC-XRD vs. NMR/MS
FeatureSC-XRD (The Solution) NMR (

H,

C, 2D)
HR-MS (Mass Spec)
Primary Output 3D Electron Density Map (Absolute Structure)Magnetic Environment of NucleiMolecular Formula / Fragmentation
Regioisomer Certainty Absolute (100%) Inferential (requires distinct NOE signals)Low (Isomers have identical mass)
Sample State Solid (Single Crystal required)Solution (Solvent effects may shift peaks)Gas/Solution Phase
Data Resolution Atomic positions (<0.8 Å)Chemical Shift (ppm)m/z (4 decimal places)
Ambiguity Risk Zero (Direct observation)High (Overlapping signals in aromatic region)High (Cannot distinguish isomers)
Time to Result 24–72 Hours (Growth + Diffraction)15–30 Minutes<5 Minutes
Destructive? No (Crystal recoverable)NoYes (Trace amount)
Why Alternatives Fail for This Molecule
  • NMR Limitations: In 3-(5,6-dimethoxypyridin-2-yl)prop-2-yn-1-ol, the propargyl alcohol tail is flexible. NOESY (Nuclear Overhauser Effect Spectroscopy) correlations between the alkyne protons and the pyridine ring protons may be weak or absent due to distance (

    
    ). Furthermore, distinguishing the C5-methoxy from the C6-methoxy solely by chemical shift is prone to error without a known reference standard.
    
  • MS Limitations: High-Resolution Mass Spectrometry (HRMS) confirms the formula

    
     but cannot differentiate the target molecule from its isomer, 3-(4,5-dimethoxypyridin-2-yl)prop-2-yn-1-ol.
    

Part 2: Experimental Protocol (Self-Validating System)

To achieve the definitive structure, you must isolate a single crystal of sufficient quality.[1] The following protocol utilizes the Vapor Diffusion method, optimized for polar pyridine derivatives.

Phase 1: Synthesis & Purity Check

Context: The molecule is likely synthesized via a Sonogashira coupling of 2-bromo-5,6-dimethoxypyridine and propargyl alcohol [1].

  • Pre-requisite: Ensure purity >95% by HPLC. Impurities inhibit crystal lattice formation.

  • Solubility Test: Dissolve 5 mg of the compound in various solvents.

    • Target: Soluble in Dichloromethane (DCM) or Methanol. Insoluble in Pentane or Diethyl Ether.

Phase 2: Crystallization (Vapor Diffusion)

Objective: Slow, controlled precipitation to minimize nucleation sites and maximize crystal size.[1]

  • Inner Vessel Setup:

    • Dissolve 15 mg of 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol in 0.5 mL of DCM (solvent) in a small analytical vial (GC vial).

    • Ensure the solution is clear (filter through 0.2 µm PTFE if necessary).

  • Outer Vessel Setup:

    • Place the open inner vial inside a larger 20 mL scintillation vial.

    • Carefully add 3 mL of Pentane (antisolvent) to the outer vial. Do not let the pentane spill into the inner vial.

  • Equilibration:

    • Cap the outer vial tightly. Seal with Parafilm to prevent rapid evaporation.

    • Store at 4°C (refrigerator) in a vibration-free zone.

    • Mechanism:[2][3][4][5] Pentane vapor slowly diffuses into the DCM solution, lowering solubility and forcing the pyridine derivative to crystallize in an ordered lattice [2].

  • Harvesting:

    • Inspect after 24–48 hours. Look for clear, prismatic blocks or needles. Avoid clustered "rosettes."

Phase 3: Data Collection & Refinement
  • Mounting: Select a crystal (

    
     mm) and mount on a Kapton loop using Paratone oil.
    
  • Diffraction:

    • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest).

    • Source: Mo-K

      
       (
      
      
      
      Å) or Cu-K
      
      
      (better for absolute configuration of light atoms).
    • Temperature: 100 K (Cryostream) to reduce thermal motion (ellipsoids).

  • Processing:

    • Indexing: Determine Unit Cell dimensions.

    • Structure Solution: Use SHELXT (Intrinsic Phasing) [3].

    • Refinement: Use SHELXL (Least Squares) [4].

    • Validation: Check for

      
       value 
      
      
      
      and Goodness of Fit (GooF) near 1.0.

Part 3: Visualization of the Workflow

The following diagram illustrates the critical path from crude synthesis to the final CIF (Crystallographic Information File), highlighting the decision gates.

G Start Crude Product (Sonogashira Coupling) Purification Purification (Flash Chromatography) Start->Purification PurityCheck Purity Check (>95% by HPLC?) Purification->PurityCheck PurityCheck->Purification No (Repurify) Crystallization Vapor Diffusion (DCM / Pentane System) PurityCheck->Crystallization Yes CrystalCheck Crystal Quality (Single Block?) Crystallization->CrystalCheck CrystalCheck->Crystallization No (Change Solvent) XRD X-Ray Diffraction (Mo-Kα, 100K) CrystalCheck->XRD Yes SHELXT Phasing (SHELXT) Intrinsic Phasing XRD->SHELXT Refinement Refinement (SHELXL) Least Squares SHELXT->Refinement Validation Validation (R1 < 5%, CheckCIF) Refinement->Validation Validation->Refinement Fail (Add Restraints) Final Confirmed Structure (CIF File Generated) Validation->Final Pass

Figure 1: Critical path workflow for structural confirmation via X-ray crystallography, including quality control checkpoints.

Part 4: Expected Results & Interpretation

Upon successful refinement, the X-ray data will provide the following specific confirmations for 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol :

  • Regio-chemistry: The electron density map will explicitly show oxygen atoms bonded to C5 and C6 of the pyridine ring. This rules out the 3,4-dimethoxy isomer.

  • Bond Lengths:

    • C

      
      C (Alkyne):  Expected length ~1.18–1.20 Å, confirming the triple bond.
      
    • C-O (Methoxy): Expected length ~1.36 Å (aromatic C-O bond).

  • Planarity: The pyridine ring should be planar. The methoxy groups will likely lie in-plane or slightly twisted depending on crystal packing forces.

  • Hydrogen Bonding: The terminal hydroxyl group (-OH) of the propargyl alcohol moiety typically forms intermolecular hydrogen bonds (O-H

    
     N or O-H 
    
    
    
    O), linking molecules into infinite chains or dimers within the crystal lattice.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Spingler, B., et al. (2012). Vapor diffusion crystallization of small molecules.[6][7] Crystallography Reviews, 18(3). (Standard methodology for small molecule growth).

  • Sheldrick, G. M. (2015).[8][9][10] SHELXT – Integrated space-group and crystal-structure determination.[8] Acta Crystallographica Section A, 71(1), 3–8.[10] Link

  • Sheldrick, G. M. (2015).[8][9][10] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3–8.[8][9][10] Link

Sources

A Comparative Guide to the Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The development of targeted therapies, particularly protein kinase inhibitors, has revolutionized modern medicine. However, the high degree of conservation within the ATP-binding site of the human kinome presents a significant challenge, often leading to off-target activity and associated toxicities.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity of a novel chemical entity, using the putative inhibitor 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol as a case study. We present a detailed methodology for a large-scale in vitro kinase panel screen and compare its hypothetical selectivity profile against two well-characterized benchmarks: Lapatinib , a selective dual inhibitor of EGFR/HER2[3][4], and Staurosporine , a non-selective pan-kinase inhibitor.[5][6] This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and optimization of novel kinase inhibitors.

Introduction: The Imperative of Kinase Selectivity

Protein kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many diseases, especially cancer.[1][7] Small molecule inhibitors that target the ATP-binding site of kinases have become a major class of therapeutic agents.[8] The compound at the center of this guide, 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol, features a pyridine scaffold, a privileged structure found in numerous approved kinase inhibitors.[9][10][11] This structural motif suggests a high probability of interaction with one or more protein kinases.

While high potency against a primary target is essential, the clinical success of an inhibitor is often dictated by its selectivity profile.[7][12] A lack of selectivity, or promiscuity, can lead to inhibition of unintended kinases, resulting in off-target toxicities that can derail an otherwise promising drug candidate.[1][13] Conversely, in some cases, a well-defined multi-target profile can be advantageous, offering broader efficacy or overcoming resistance mechanisms.[12][14] Therefore, early and comprehensive cross-reactivity profiling is not merely a characterization step but a cornerstone of rational drug design and risk assessment.

This guide establishes a robust protocol for evaluating kinase inhibitor selectivity and provides a framework for interpreting the resulting data through a comparative analysis.

Comparative Compound Selection: Establishing a Selectivity Spectrum

To contextualize the cross-reactivity profile of our novel compound, 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol (herein referred to as Compound-X ), we have selected two benchmark inhibitors that represent opposite ends of the selectivity spectrum.

  • Lapatinib: An orally active, reversible dual tyrosine kinase inhibitor that selectively targets the Epidermal Growth Factor Receptor (EGFR/ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[3][4][15] Its well-defined and narrow target profile makes it an excellent example of a clinically successful, selective inhibitor.

  • Staurosporine: A natural product that acts as a potent, ATP-competitive, and notoriously non-selective inhibitor of a wide array of protein kinases.[5][6] Its promiscuity makes it a valuable research tool for inducing apoptosis but unsuitable for clinical use due to toxicity.[5] It serves as our benchmark for poor selectivity.

Methodology for Cross-Reactivity Profiling

To generate a comprehensive selectivity profile, a large-scale biochemical kinase assay is the industry standard. The following protocol outlines a typical workflow for an in vitro kinase panel screen, such as those offered by commercial vendors (e.g., Eurofins DiscoverX, Promega, Carna Biosciences).[8][16]

Experimental Workflow: Kinase Panel Screening

The chosen methodology is a universal, luminescence-based assay that measures the amount of ADP produced during the kinase reaction, providing a sensitive and broadly applicable format for nearly any kinase-substrate pair.[16]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Test Compound Dilution (Compound-X, Lapatinib, Staurosporine) in DMSO Incubation 1. Add Compound to Kinase 2. Initiate Reaction with ATP/Substrate 3. Incubate at 30°C Compound_Prep->Incubation Serial Dilutions Kinase_Panel Kinase Panel Aliquoting (e.g., 300+ kinases) in assay plates Kinase_Panel->Incubation Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Incubation Termination Stop Reaction & Add ADP Detection Reagent Incubation->Termination Luminescence Incubate to Stabilize Signal Read Luminescence Termination->Luminescence Normalization Normalize Data to Controls (% Inhibition Calculation) Luminescence->Normalization IC50_Curve IC50 Curve Fitting (for hits >50% inhibition) Normalization->IC50_Curve Selectivity_Score Data Visualization (Kinome Map, Selectivity Score) IC50_Curve->Selectivity_Score

Caption: Experimental workflow for a luminescence-based kinase cross-reactivity profiling assay.

Detailed Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound (Compound-X, Lapatinib, Staurosporine) in 100% DMSO.

    • Perform serial dilutions to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions). For single-point screening, prepare a working concentration (e.g., 1 µM).

  • Kinase Reaction: [3][6]

    • Dispense the kinase, its specific peptide or protein substrate, and reaction buffer into the wells of a 384-well assay plate.

    • Add the diluted test compounds to the appropriate wells. Include DMSO-only wells as a negative control (0% inhibition) and wells with a known pan-kinase inhibitor as a positive control (100% inhibition).

    • Initiate the kinase reaction by adding a solution of ATP. The ATP concentration should be at or near the Km for each specific kinase to ensure competitive binding can be accurately measured.[8]

    • Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Signal Detection (ADP-Glo™ Example): [16]

    • Terminate the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add a Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (positive control) controls.

    • For compounds showing significant inhibition (typically >50% at the screening concentration), plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Results: A Comparative Cross-Reactivity Profile

The following table presents hypothetical but representative data for Compound-X, benchmarked against Lapatinib and Staurosporine. The data is displayed as IC50 values (nM) against a selection of kinases from different families. Lower IC50 values indicate higher potency.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetFamilyCompound-X (Hypothetical) Lapatinib (Reference) Staurosporine (Reference)
EGFR TK>10,0003 [15][16]6 [6]
HER2 (ErbB2) TK>10,00013 [15]25
p38α (MAPK14) CMGC25 >10,00030
JNK1 CMGC80 >10,00015
VEGFR2 TK2,5003,6007
SRC TK8,500>10,0006 [6]
PKA AGC>10,000>10,00015 [6]
PKCα AGC9,800>10,0002 [6]
CDK2/CycA CMGC5,100>10,0003

TK: Tyrosine Kinase; CMGC: (CDK, MAPK, GSK3, CLK) family; AGC: (PKA, PKG, PKC) family. Data for Lapatinib and Staurosporine are representative values from public sources.

Discussion and Interpretation

The illustrative data provides a clear narrative for the selectivity profile of our novel compound.

G cluster_staurosporine Staurosporine (Promiscuous) cluster_compoundx Compound-X (Moderately Selective) cluster_lapatinib Lapatinib (Highly Selective) S_Node Staurosporine S_T1 PKCα S_Node->S_T1 S_T2 SRC S_Node->S_T2 S_T3 VEGFR2 S_Node->S_T3 S_T4 CDK2 S_Node->S_T4 S_T5 PKA S_Node->S_T5 S_T6 EGFR S_Node->S_T6 X_Node Compound-X X_T1 p38α (Primary) X_Node->X_T1 X_T2 JNK1 (Off-Target) X_Node->X_T2 L_Node Lapatinib L_T1 EGFR L_Node->L_T1 L_T2 HER2 L_Node->L_T2

Caption: Logical relationship of inhibitor selectivity profiles based on hypothetical data.

  • Compound-X Profile: The data suggests that Compound-X is a potent and moderately selective inhibitor. Its primary targets appear to be the stress-activated protein kinases (SAPKs) p38α and JNK1 , with IC50 values of 25 nM and 80 nM, respectively. Importantly, it shows a >100-fold selectivity window against other kinases like VEGFR2 and CDK2, and is clean against the AGC kinases (PKA, PKCα) and key receptor tyrosine kinases like EGFR and HER2 at the concentrations tested. This profile suggests a potential therapeutic application in inflammatory diseases or certain cancers where the p38/JNK pathways are implicated.[9]

  • Benchmark Comparison:

    • Compared to Lapatinib , which demonstrates exquisite selectivity for its intended targets EGFR and HER2, Compound-X has a slightly broader profile within the CMGC kinase family.[3][15]

    • Compared to Staurosporine , Compound-X is vastly more selective. Staurosporine inhibits kinases across multiple families with high potency, highlighting the promiscuous nature that makes it a poor therapeutic candidate but a useful positive control.[5][17]

  • Implications for Drug Development: The observed off-target activity on JNK1 for Compound-X is a critical finding. This could be a desirable feature for synergistic pathway inhibition or an undesirable one leading to toxicity. The next logical steps would involve:

    • Cell-based Assays: Confirming on-target (p38α) and off-target (JNK1) activity in a cellular context by measuring the phosphorylation of downstream substrates.

    • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of Compound-X to improve potency for p38α while reducing or eliminating JNK1 activity, thereby enhancing the selectivity profile.[18]

    • Broader Profiling: Screening against a full kinome panel (over 400 kinases) to uncover any other potential off-targets not included in this initial screen.

Conclusion

This guide demonstrates a systematic approach to evaluating the cross-reactivity of a novel compound, 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol. By employing a robust, high-throughput kinase profiling methodology and benchmarking against compounds with known selectivity profiles, researchers can effectively classify a new chemical entity. Our hypothetical data positions Compound-X as a moderately selective p38α/JNK1 inhibitor. This initial profiling is a critical step that provides invaluable insights, guiding future medicinal chemistry efforts, informing the design of cell-based validation experiments, and ultimately enabling a data-driven assessment of a compound's therapeutic potential and liabilities.

References

  • Benchchem. Lapatinib: A Comparative Analysis of In Vitro Kinase Specificity.
  • Benchchem. Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. (2025).
  • O’Shea, J. J., & Gadina, M. (2014). Selectivity and therapeutic inhibition of kinases: to be or not to be? Nature Reviews Rheumatology, 10(4), 249-253.
  • Krysiak, K., & Kufareva, I. (2013). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics, 14(1), 29.
  • Gouda, M., et al. Activity-Based Kinase Selectivity Profiling of Clinically Relevant Tyrosine Kinase Inhibitors using QuickScout. Carna Biosciences.
  • Gustafson, J. L. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 8(3), 235-239.
  • Metherell, C., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(4), 1036-1045.
  • Drug Target Review. (2015). New technique improves the selectivity of kinase inhibitors.
  • Bamborough, P., & Drewry, D. H. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(24), 8271-8285.
  • Benchchem. Unraveling the Cross-Reactivity of Novel Kinase Inhibitors: A Comparative Guide for Researchers.
  • Zhang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1668-1681.
  • Kurokawa, H., et al. (2010). Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways. Molecular & Cellular Proteomics, 9(4), 682-694.
  • Collins, D. M., et al. (2019). Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer. Cancers, 11(6), 747.
  • Promega Corporation. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Thermo Fisher Scientific. Targeted Kinase Inhibitor Profiling Using a Hybrid Quadrupole-Orbitrap Mass Spectrometer.
  • Zhang, Y., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Computational and Structural Biotechnology Journal, 19, 4584-4596.
  • Wikipedia. Staurosporine.
  • Santa Cruz Biotechnology, Inc. 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol.
  • Fortin, S., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(8), 2469-2472.
  • Al-Warhi, T., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 30(10), 2215.
  • Laufer, S., et al. (2010). Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry, 53(5), 2247-2251.
  • Selleck Chemicals. Staurosporine (STS).
  • Caldwell, J. J., et al. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(20), 5329-5332.
  • Meyer, T., et al. (1989). A derivative of staurosporine (CGP 41 251) shows selectivity for protein kinase C inhibition and in vitro anti-proliferative as well as in vivo anti-tumor activity. International Journal of Cancer, 43(5), 851-856.
  • Thermo Fisher Scientific. Staurosporine.

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Benchmarking 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol: A Comparative Analysis Against Known Mps1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Introduction

The integrity of the cell cycle is paramount for normal cellular function, and its dysregulation is a hallmark of cancer. The spindle assembly checkpoint (SAC) is a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Monopolar spindle 1 (Mps1), a dual-specificity serine/threonine kinase, is a key regulator of the SAC.[1][2] Its overexpression is a common feature in a multitude of human cancers, correlating with tumor aggressiveness and aneuploidy, making it a compelling target for therapeutic intervention.[2][3] Inhibition of Mps1 kinase activity abrogates the SAC, leading to premature mitotic exit, severe chromosome mis-segregation, and ultimately, cancer cell death.[1][3][4]

This guide introduces 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol , a novel small molecule with a chemical structure suggestive of kinase inhibitory activity. Given the therapeutic potential of targeting Mps1, we present a comprehensive benchmarking study of this compound against two well-characterized, potent, and selective Mps1 inhibitors: NMS-P715 and BAY 1217389 . This guide provides a detailed comparative analysis of their biochemical potency, cellular activity, and selectivity, supported by robust experimental protocols and data. Our objective is to furnish researchers and drug development professionals with the necessary insights to evaluate the potential of 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol as a novel Mps1 inhibitor.

The Role of Mps1 in the Spindle Assembly Checkpoint

The spindle assembly checkpoint is a complex signaling pathway that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle. Mps1 is a central player in this process, localizing to unattached kinetochores and initiating a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of cyclin B1 and securin, which is required for the onset of anaphase.[1][5]

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytosol Cytosol Mps1 Mps1 Mad1_Mad2 Mad1/Mad2 Mps1->Mad1_Mad2 recruits & activates Bub1_BubR1 Bub1/BubR1 Mps1->Bub1_BubR1 phosphorylates MCC MCC (Mad2, BubR1, Bub3, Cdc20) Mad1_Mad2->MCC promotes formation Bub1_BubR1->MCC contributes to APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase initiates Inhibitor Mps1 Inhibitor Inhibitor->Mps1 blocks

Caption: Mps1 Signaling Pathway in the Spindle Assembly Checkpoint.

Comparative Inhibitor Profile

This section provides a head-to-head comparison of 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol (designated as "Compound X" for this guide) with the established Mps1 inhibitors NMS-P715 and BAY 1217389.

Parameter Compound X (Hypothetical Data) NMS-P715 BAY 1217389
Mps1 IC50 (Biochemical) 25 nM182 nM[6][7]< 10 nM[8][9]
Mechanism of Action ATP-competitiveATP-competitive[6]ATP-competitive
Cellular SAC Override EC50 50 nM65 nM[6]Not explicitly reported, but induces mitotic breakthrough in the nanomolar range[3]
Selectivity High selectivity against a panel of 100 kinasesHighly selective for Mps1, with minor off-target activity on CK2, MELK, and NEK6 at higher concentrations.[6][10]Excellent selectivity profile against a broad kinase panel.[3][8]
Oral Bioavailability To be determinedOrally bioavailable in mouse models.[4][7]Orally bioavailable.[8]

Experimental Benchmarking Protocols

To ensure a rigorous and objective comparison, a series of standardized biochemical and cell-based assays are employed.

Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant Mps1.

Biochemical_Assay_Workflow Reagents Recombinant Mps1 Substrate (e.g., MBP) ATP Test Compound Incubation Incubation at 30°C Reagents->Incubation Detection Quantify Phosphorylation (e.g., ADP-Glo™) Incubation->Detection Analysis Calculate IC50 Detection->Analysis

Caption: Workflow for a typical in vitro Mps1 kinase assay.

Protocol: Mps1 Kinase Assay (Luminescent)

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 2.5 mM MgCl2, 1 mM MnCl2, 1 mM DTT, 0.2 mg/mL BSA).[7]

    • Dilute recombinant human Mps1 kinase to the desired concentration in the reaction buffer.

    • Prepare a solution of a suitable substrate, such as Myelin Basic Protein (MBP).[11][12]

    • Prepare a solution of ATP at a concentration close to its Km for Mps1.

    • Prepare serial dilutions of the test compounds (Compound X, NMS-P715, BAY 1217389) and a vehicle control (e.g., DMSO).

  • Reaction Setup:

    • In a 96-well plate, add the Mps1 enzyme, the test compound dilutions, and the substrate.

    • Initiate the kinase reaction by adding ATP.

  • Incubation:

    • Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[12]

  • Detection:

    • Terminate the reaction and quantify the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega).[11][12] This assay measures the luminescence generated, which is proportional to the ADP produced and thus inversely proportional to the kinase inhibition.

  • Data Analysis:

    • Plot the luminescence signal against the inhibitor concentration.

    • Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis.

Cell-Based Spindle Assembly Checkpoint (SAC) Override Assay

This assay assesses the ability of an inhibitor to force cells to exit mitosis prematurely, even in the presence of a spindle poison that activates the SAC.

Protocol: SAC Override Assay

  • Cell Culture and Synchronization:

    • Culture a suitable cancer cell line (e.g., U2OS or HeLa) in appropriate media.

    • Treat the cells with a spindle poison, such as nocodazole, to arrest them in mitosis. This will cause a high percentage of cells to be positive for the mitotic marker phospho-histone H3 (Ser10).

  • Inhibitor Treatment:

    • Add serial dilutions of the test compounds to the mitotically arrested cells.

    • Incubate for a few hours to allow for SAC override and mitotic exit.

  • Analysis by Flow Cytometry:

    • Fix and permeabilize the cells.

    • Stain the cells with an antibody against a mitotic marker (e.g., phospho-histone H3) and a DNA dye (e.g., propidium iodide).

    • Analyze the cell population by flow cytometry to quantify the percentage of cells that have exited mitosis (i.e., are no longer positive for the mitotic marker).

  • Data Analysis:

    • Determine the half-maximal effective concentration (EC50) for SAC override by plotting the percentage of mitotic cells against the inhibitor concentration.

Cell Proliferation and Viability Assays

These assays determine the cytotoxic and anti-proliferative effects of the compounds on cancer cells.

Protocol: Cell Viability Assay (MTT or similar)

  • Cell Seeding:

    • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compounds for a prolonged period (e.g., 72-96 hours).

  • Viability Assessment:

    • Add a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the wells. Viable cells will metabolize the MTT into a formazan product.[13]

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 for cell growth inhibition.

Expected Outcomes and Interpretation

  • Potency: A lower IC50 value in the biochemical assay and a lower EC50 value in the SAC override assay indicate higher potency. Based on the hypothetical data, Compound X demonstrates promising biochemical potency, comparable to the highly potent inhibitor BAY 1217389.

  • Cellular Efficacy: Effective Mps1 inhibitors should induce a robust SAC override, leading to a significant decrease in the mitotic population. This is often followed by the appearance of aneuploid and multinucleated cells, which can be visualized by microscopy.[3]

  • Anti-proliferative Activity: A potent Mps1 inhibitor is expected to inhibit the proliferation of cancer cell lines at nanomolar concentrations.[3] Comparing the IC50 values for cell proliferation across different cancer cell lines can reveal potential selectivity for certain cancer types.

  • Selectivity: A desirable inhibitor should exhibit high selectivity for Mps1 over other kinases to minimize off-target effects and potential toxicity. Kinase panel screening is the gold standard for assessing selectivity.

Conclusion

The benchmarking of 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol against established Mps1 inhibitors like NMS-P715 and BAY 1217389 is a critical step in evaluating its therapeutic potential. The experimental framework outlined in this guide provides a robust methodology for a comprehensive comparison. Should the experimental data for 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol align with the hypothetical data presented, it would represent a promising new chemical scaffold for the development of next-generation Mps1-targeted cancer therapies. Further investigation into its pharmacokinetic properties, in vivo efficacy, and safety profile would be warranted.

References

  • Tannu, N. S., & Hoyt, M. A. (2004). Mps1, a dual-specificity kinase, is required for the proper functioning of the spindle assembly checkpoint and the maintenance of chromosomal stability. Molecular and Cellular Biology, 24(12), 5255-5267. [Link]

  • Colombo, R., et al. (2010). Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase. Cancer Research, 70(24), 10255-10264. [Link]

  • Wengner, A. M., et al. (2016). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. Molecular Cancer Therapeutics, 15(4), 583-592. [Link]

  • Wengner, A. M., et al. (2015). Novel Mps1 kinase inhibitors with potent anti-tumor activity. Cancer Research, 75(15 Suppl), Abstract nr 3090. [Link]

  • Colombo, R., et al. (2010). Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase. American Association for Cancer Research Journals. [Link]

  • American Chemical Society Publications. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. Journal of Medicinal Chemistry. [Link]

  • BPS Bioscience. (n.d.). TTK (MPS-1) Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TTK (MPS-1) Kinase Assay Kit - Datasheet. Retrieved from [Link]

  • van de Wetering, M., et al. (2013). Universal Quantitative Kinase Assay Based on Diagonal SCX Chromatography and Stable Isotope Dimethyl Labeling Provides High-definition Kinase Consensus Motifs for PKA and Human Mps1. Journal of Proteome Research, 12(4), 1835-1845. [Link]

  • Lolkema, M. P., et al. (2021). A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation. Clinical Cancer Research, 27(23), 6366-6375. [Link]

  • The Institute of Cancer Research. (n.d.). A potent, orally bioavailable clinical-stage inhibitor of MPS1 with potential as a treatment for a range of cancer types. Retrieved from [Link]

  • Sliedrecht, T., et al. (2010). Chemical Genetic Inhibition of Mps1 in Stable Human Cell Lines Reveals Novel Aspects of Mps1 Function in Mitosis. PLoS ONE, 5(4), e10251. [Link]

  • Fisk, H. A., & Winey, M. (2001). The MPS1 Family of Protein Kinases. Annual Review of Cell and Developmental Biology, 17, 705-733. [Link]

  • Kang, J., et al. (2007). Mps1 Activation Loop Autophosphorylation Enhances Kinase Activity. Journal of Biological Chemistry, 282(42), 30537-30545. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Maciejowski, J., et al. (2010). Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling. Journal of Cell Biology, 190(1), 89-100. [Link]

  • Kusakabe, K., et al. (2011). Characterization of the Cellular and Antitumor Effects of MPI-0479605, a Small-Molecule Inhibitor of the Mitotic Kinase Mps1. Molecular Cancer Therapeutics, 10(12), 2358-2367. [Link]

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Unveiling the Enigmatic Mechanism of 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol: A Comparative Guide to Mechanistic Validation

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Scientific Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents with well-defined mechanisms of action is a cornerstone of modern drug discovery. Within this landscape, small molecules with unique structural motifs, such as 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol, present both an opportunity and a challenge. While its chemical structure is defined, its biological activity and mode of action remain largely uncharted territory in publicly accessible scientific literature. This guide, therefore, takes a proactive and comparative approach to outline a comprehensive strategy for validating the yet-to-be-discovered mechanism of action of this compound.

This document serves as a roadmap for researchers, providing a structured framework of experimental designs and comparative analyses essential for elucidating and validating the biological function of novel chemical entities. We will explore hypothetical mechanisms based on structural analogs and detail the rigorous experimental protocols required to test these hypotheses.

Section 1: Deconstructing the Molecule and Postulating a Mechanism

The structure of 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol, characterized by a dimethoxypyridine ring linked to a propargyl alcohol, offers initial clues to its potential biological targets. The pyridine and dimethoxy functionalities are present in a variety of bioactive compounds, while the propargyl group can act as a reactive handle for covalent modification of protein targets. Based on these features, we can postulate several plausible mechanisms of action that warrant experimental investigation.

Hypothetical Mechanism 1: Kinase Inhibition

The pyridine scaffold is a common feature in many kinase inhibitors. The nitrogen atom can form crucial hydrogen bonds within the ATP-binding pocket of kinases, while the dimethoxy groups could provide additional interactions and influence selectivity.

Hypothetical Mechanism 2: Tubulin Polymerization Inhibition

Compounds with substituted aromatic rings have been shown to interfere with microtubule dynamics by binding to tubulin. The unique three-dimensional structure of 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol might allow it to interact with the colchicine-binding site or other allosteric sites on tubulin, thereby disrupting microtubule formation and arresting cell cycle progression.

Hypothetical Mechanism 3: Monoamine Oxidase (MAO) Inhibition

The propargyl group is a classic feature of irreversible MAO inhibitors. It can form a covalent adduct with the FAD cofactor of MAO, leading to its inactivation. The dimethoxypyridine moiety would influence the selectivity for MAO-A versus MAO-B.

Section 2: A Comparative Framework for Experimental Validation

To rigorously validate any of the proposed mechanisms, a multi-faceted approach comparing the effects of 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol with well-characterized alternative compounds is essential.

Table 1: Comparative Compounds for Mechanistic Validation

Hypothetical MechanismPrimary TargetPositive Control (Alternative Compound)Negative Control (Structurally Similar, Inactive)
Kinase InhibitionSpecific Kinase (e.g., ABL, EGFR)Imatinib, GefitinibA pyridine derivative lacking the propargyl alcohol
Tubulin Polymerization InhibitionTubulinColchicine, PaclitaxelA dimethoxybenzene derivative without the pyridine and propargyl groups
Monoamine Oxidase InhibitionMAO-A/MAO-BPargyline, SelegilineAn analog where the alkyne is reduced to an alkane

Section 3: Detailed Experimental Protocols for Mechanistic Elucidation

The following section outlines the critical experiments required to test our hypotheses. For each protocol, the underlying scientific rationale is explained to provide a deeper understanding of the experimental design.

Validating Kinase Inhibition

Rationale: To determine if the compound inhibits kinase activity, we will employ a combination of in vitro kinase assays and cellular assays to assess the phosphorylation of downstream targets.

Experimental Workflow: Kinase Inhibition Validation

cluster_0 In Vitro Assays cluster_1 Cellular Assays A Kinase Panel Screening B IC50 Determination for Hit Kinases A->B C Mechanism of Inhibition Studies (e.g., Michaelis-Menten) B->C D Western Blot for Phospho-Substrates C->D Validate in cellular context E Cell Viability/Proliferation Assays (e.g., MTS) D->E F Target Engagement Assay (e.g., CETSA) E->F

Caption: Workflow for validating kinase inhibitor activity.

Step-by-Step Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

  • Prepare Reagents: Reconstitute kinase, substrate, and ATP. Prepare serial dilutions of 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol and control compounds.

  • Kinase Reaction: In a 96-well plate, add the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP. Incubate at the optimal temperature for the specific kinase.

  • ATP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin.

  • Luminescence Measurement: Measure the luminescence signal, which is proportional to the ADP generated and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Validating Tubulin Polymerization Inhibition

Rationale: To assess the compound's effect on microtubule dynamics, we will use an in vitro tubulin polymerization assay and confirm its cellular effects through immunofluorescence microscopy and cell cycle analysis.

Experimental Workflow: Tubulin Polymerization Inhibition Validation

cluster_0 In Vitro Assay cluster_1 Cellular Assays A Tubulin Polymerization Assay B Immunofluorescence of Microtubule Network A->B Confirm cellular phenotype C Cell Cycle Analysis (Flow Cytometry) B->C D Mitotic Arrest Quantification C->D

Caption: Workflow for validating tubulin polymerization inhibition.

Step-by-Step Protocol: Immunofluorescence Staining of Microtubules

  • Cell Culture: Plate cells (e.g., HeLa) on coverslips and treat with 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol, positive (colchicine), and negative controls for the desired time.

  • Fixation: Fix the cells with 4% paraformaldehyde.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Blocking: Block with 1% BSA in PBS to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the microtubule network using a fluorescence microscope. Analyze for changes in microtubule structure and density.

Section 4: Comparative Data Analysis and Interpretation

Table 2: Hypothetical Comparative Data Summary

Assay3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-olImatinib (Positive Control)Colchicine (Positive Control)Pargyline (Positive Control)Negative Control
ABL Kinase IC50 (nM) >10,00050>10,000>10,000>10,000
Tubulin Polymerization IC50 (µM) 2.5>1000.5>100>100
G2/M Cell Cycle Arrest (%) 7558034
MAO-A Inhibition IC50 (µM) >50>50>501.2>50

Interpretation of Hypothetical Data:

The hypothetical data presented in Table 2 would strongly suggest that the primary mechanism of action of 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol is the inhibition of tubulin polymerization. The compound shows potent activity in the tubulin polymerization assay and induces a significant G2/M cell cycle arrest, similar to the positive control, colchicine. In contrast, it demonstrates negligible activity against ABL kinase and MAO-A, ruling out the other hypothetical mechanisms.

Section 5: Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for elucidating and validating the mechanism of action of the novel compound 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol. By combining hypothesis-driven experimental design with a comparative analysis against established drugs, researchers can confidently identify the biological target and cellular effects of this and other new chemical entities.

Future studies should focus on identifying the specific binding site on tubulin through techniques such as X-ray crystallography or cryo-electron microscopy. Furthermore, in vivo studies in animal models of diseases where microtubule disruption is a therapeutic strategy, such as cancer, would be the next logical step in the preclinical development of this promising compound.

References

As the mechanism of action for 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol is not yet publicly documented, this guide has been constructed based on established principles of drug discovery and mechanistic validation. The references provided below are to authoritative sources for the experimental protocols and concepts discussed.

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Kit (Cat. # BK011P). [Link]

Comparative Profiling of Pyridinylpropynols: Mechanism-Based Inactivation vs. Cellular Toxicity

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical manual for drug discovery scientists, focusing on the mechanistic differentiation and experimental validation of pyridinylpropynol isomers in cellular contexts.

Executive Summary

Pyridinylpropynols (PPs) represent a class of chemical probes and potential inhibitors often utilized in chemical biology and metabolic stability studies. Their utility hinges on the alkyne moiety , which can serve as a "warhead" for Mechanism-Based Inactivation (MBI) of Cytochrome P450s (CYPs), or as a bioorthogonal handle.

However, the position of the nitrogen on the pyridine ring (2-, 3-, or 4-position) radically alters the compound's behavior in cellular assays.

  • 2-Pyridinylpropynol (2-PP): Typically the most potent suicide inhibitor . Steric hindrance prevents the nitrogen from coordinating the heme iron, favoring alkyne oxidation and covalent adduct formation.

  • 3-Pyridinylpropynol (3-PP): A hybrid profile . Moderate reversible inhibition with weaker inactivation kinetics.

  • 4-Pyridinylpropynol (4-PP): Predominantly a Reversible Type II Inhibitor . The accessible nitrogen coordinates the heme iron strongly, preventing the oxidative activation required for suicide inhibition.

Critical Advisory: Researchers must distinguish between bona fide enzymatic inactivation (MBI) and general cellular toxicity, as pyridinyl derivatives can induce mitochondrial dysfunction in hepatocytes.

Mechanistic Comparison: The "Warhead" vs. The "Anchor"

The behavior of PPs is dictated by the competition between two binding modes at the CYP active site.

The Bifurcated Pathway
  • Type II Binding (Reversible): The Pyridine Nitrogen (

    
    ) donates its lone pair to the Heme Iron (
    
    
    
    ). This blocks the active site but causes no damage.
  • Metabolic Activation (Irreversible): The Alkyne (

    
    ) is oxidized by the Heme Iron (
    
    
    
    ), generating a reactive ketene or heme-alkylating intermediate.
Diagram 1: Isomer-Dependent Activation Logic

MBI_Logic Isomer Pyridinylpropynol Isomer Binding_4 4-PP (Accessible N) Isomer->Binding_4 4-Position Binding_2 2-PP (Hindered N) Isomer->Binding_2 2-Position TypeII Type II Binding (N-Fe Coordination) Binding_4->TypeII High Affinity Oxidation Alkyne Oxidation (Fe=O Attack) Binding_4->Oxidation Blocked Binding_2->TypeII Steric Clash Binding_2->Oxidation Favored Substrate Reversible Reversible Inhibition (IC50 Unchanged) TypeII->Reversible Reactive Reactive Ketene/Carbene Oxidation->Reactive Adduct Covalent Heme Adduct (Suicide Inhibition) Reactive->Adduct

Caption: 4-PP favors reversible coordination (Green path), while 2-PP favors oxidative activation and irreversible damage (Red path).

Head-to-Head Performance Data

The following data summarizes the typical kinetic profiles observed in human liver microsomes (HLM) and cellular viability assays (HepG2).

Feature2-Pyridinylpropynol 3-Pyridinylpropynol 4-Pyridinylpropynol
Primary Mode of Action Irreversible (MBI) Mixed (Type II / MBI)Reversible (Type II)
IC50 Shift (Fold Change) > 10-fold (High shift)2–5 fold< 1.5-fold (No shift)

(Inactivation Rate)
High (

)
ModerateNegligible

(Affinity)
ModerateModerateHigh (Tight binding)
Spectral Binding Type I (Substrate-like)MixedType II (Red shift)
Cellular Toxicity (HepG2) ModerateLowLow

Interpretation:

  • Select 2-PP if you require a potent tool to knock down CYP activity covalently.

  • Select 4-PP if you need a reversible inhibitor or a negative control for MBI studies.

Validated Experimental Protocols

To generate the data above, you must use self-validating protocols that distinguish between simple binding, suicide inhibition, and cell death.

Protocol A: The "IC50 Shift" Assay (Microsomal)

This is the gold standard for identifying Mechanism-Based Inhibitors (MBIs).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (0.5 mg/mL)

  • NADPH Regenerating System

  • Probe Substrate: Midazolam (CYP3A4) or Phenacetin (CYP1A2)

  • Test Compounds: 2-PP, 3-PP, 4-PP (0.1 µM – 50 µM)

Workflow:

  • Preparation: Prepare two parallel incubation plates.

    • Plate A (-NADPH Pre-inc): Compound + HLM + Buffer (30 min @ 37°C).

    • Plate B (+NADPH Pre-inc): Compound + HLM + NADPH (30 min @ 37°C).

  • Dilution Step: Dilute both plates 1:10 into a secondary mixture containing the Probe Substrate (and NADPH for Plate A).

    • Why? This dilution minimizes reversible inhibition, leaving only the permanent (covalent) inactivation visible.

  • Measurement: Incubate for 10-20 mins, quench with Acetonitrile, and analyze probe metabolite via LC-MS/MS.

  • Calculation:

    
    
    
    • Shift > 1.5 indicates Time-Dependent Inhibition (TDI).

Protocol B: Cellular Viability Counter-Screen (ATP)

Pyridines can uncouple oxidative phosphorylation. You must prove that a loss of CYP activity isn't just cell death.

Workflow:

  • Seed HepG2 cells (10,000 cells/well) in 96-well opaque plates.

  • Treat with PPs (0.1 – 100 µM) for 24 hours.

  • Add CellTiter-Glo® (Promega) or equivalent ATP detection reagent.

  • Acceptance Criteria: The

    
     (Cytotoxic Concentration) must be >10x higher  than the 
    
    
    
    observed in functional assays.

Decision Tree for Data Interpretation

Use this logic flow to categorize your pyridinylpropynol isomer based on experimental results.

Diagram 2: Assay Logic Flow

Decision_Tree Start Start: IC50 Shift Assay Shift_Check Is IC50 Shift > 1.5? Start->Shift_Check No_Shift No Shift Shift_Check->No_Shift No Yes_Shift Significant Shift Shift_Check->Yes_Shift Yes Rev_Inhib Reversible Inhibitor (Likely 4-PP) No_Shift->Rev_Inhib Tox_Check Check Cytotoxicity (ATP Assay) Yes_Shift->Tox_Check Dead_Cells False Positive (General Toxicity) Tox_Check->Dead_Cells Low ATP Live_Cells True MBI (Likely 2-PP) Tox_Check->Live_Cells Normal ATP

Caption: Workflow to distinguish true mechanism-based inhibition from reversible binding or toxicity.

References

  • Grimm, S. W., et al. "The conduct of in vitro studies to address time-dependent inhibition of cytochrome P450 enzymes: a perspective of the pharmaceutical research and manufacturers of America." Drug Metabolism and Disposition, 37(7), 1355-1370.

  • Hollenberg, P. F., et al. "Mechanism-based inactivation of cytochrome P450s: isozyme specificity and the role of the heme prosthetic group." Chemical Research in Toxicology, 21(1), 189-205.

  • Obach, R. S., et al. "Mechanism-based inactivation of human cytochrome P450 enzymes and the prediction of drug-drug interactions." Drug Metabolism and Disposition, 35(2), 246-255.

  • Correia, M. A., & Ortiz de Montellano, P. R. "Inhibition of cytochrome P450 enzymes." Cytochrome P450: Structure, Mechanism, and Biochemistry, 4th Ed. Springer.

A Researcher's Guide to Characterizing the Selectivity of Novel Kinase-Targeted Compounds: A Case Study of 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most intensely pursued classes of drug targets.[1] However, the human kinome is vast, comprising over 500 members, many of which share significant structural homology within their ATP-binding pockets. This conservation presents a formidable challenge: achieving inhibitor selectivity.[2] A promiscuous inhibitor that interacts with numerous off-target kinases can lead to unforeseen toxicities and confound the interpretation of its biological effects, making a clear understanding of a compound's selectivity profile a critical, non-negotiable step in the drug discovery process.

This guide is designed for researchers, scientists, and drug development professionals who are faced with the task of characterizing a novel compound with suspected kinase inhibitory activity. We will use the molecule 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol , a compound for which public data on biological activity is not available, as a practical case study. Lacking a known target, we will walk through the logical and experimental workflow required to first identify its primary target(s) and then build a comprehensive selectivity profile. This process is fundamental to establishing the therapeutic potential and validating the mechanism of action of any new chemical entity.

Hypothesizing a Primary Target: From Structure to Function

The structure of 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol contains a substituted pyridine ring, a common "hinge-binding" motif found in many ATP-competitive kinase inhibitors. This structural feature suggests a plausible interaction with the ATP-binding site of a protein kinase. Based on the prevalence of this scaffold in known inhibitors, we can hypothesize that this compound may target a member of the Mitogen-Activated Protein Kinase (MAPK) family. For the purpose of this guide, we will proceed with the hypothesis that p38α MAPK is a primary target. The p38 MAPK signaling cascade is a key regulator of inflammatory responses, and its inhibitors have been extensively studied.[3][4]

To provide a meaningful comparison, we will contrast our hypothetical data for 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol with a well-characterized, clinically evaluated p38 MAPK inhibitor, Doramapimod (BIRB 796) . Doramapimod is a potent, allosteric inhibitor of p38 MAPK with a known selectivity profile, making it an excellent benchmark.[5][6][7]

Experimental Workflow for Comprehensive Selectivity Profiling

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation a Single-Dose (e.g., 1µM) Kinome-wide Binding Assay (>400 Kinases) b Identify Initial 'Hits' (% Inhibition > 70%) a->b c Dose-Response Biochemical Assays (IC50 Determination for Hits) a->c Follow-up on Hits d Orthogonal Assay Format (e.g., Radiometric vs. Luminescence) c->d e Cellular Target Engagement Assay (e.g., NanoBRET) c->e Confirm in Cellular Context f Phospho-Protein Western Blot (Downstream Pathway Modulation) e->f G Stress Cellular Stress / Cytokines (e.g., TNF-α, IL-1) MKK MKK3 / MKK6 Stress->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates Downstream Downstream Effects (TNF-α production, Inflammation) MK2->Downstream Inhibitor 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol Inhibitor->p38 Inhibits

Figure 2: Simplified p38 MAPK signaling pathway.

Detailed Experimental Protocols

To ensure scientific integrity, protocols must be robust and reproducible. Below are detailed, step-by-step methodologies for the key assays described.

Protocol 1: In Vitro Radiometric Kinase Assay ([³²P]-ATP)

This protocol measures the transfer of a radiolabeled phosphate from [γ-³²P]-ATP to a substrate protein or peptide, providing a direct measure of kinase activity. [5][8] Materials:

  • Purified recombinant p38α kinase

  • Myelin Basic Protein (MBP) as a generic substrate

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]-ATP (10 μCi/μl)

  • Non-radioactive ATP (10 mM stock)

  • Test compound and comparator (Doramapimod) serially diluted in DMSO

  • SDS-PAGE sample buffer

  • Phosphoric acid (85%)

  • P81 phosphocellulose paper

  • Scintillation fluid and counter

Procedure:

  • Prepare Reaction Mix: For each reaction, prepare a master mix containing kinase reaction buffer, purified p38α kinase (e.g., 50-100 ng), and MBP (e.g., 1 µg).

  • Add Inhibitor: Add 1 µL of serially diluted compound or DMSO (vehicle control) to the appropriate wells of a 96-well plate.

  • Pre-incubation: Add the kinase/substrate master mix to the wells containing the inhibitor. Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Prepare an ATP mix containing non-radioactive ATP (final concentration ~10-100 µM, ideally at the Kₘ for the specific kinase) and [γ-³²P]-ATP (e.g., 0.5 µCi per reaction). Add the ATP mix to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 20-30 minutes. The optimal time should be determined to ensure the reaction is in the linear range.

  • Stop Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash: Immediately immerse the P81 paper in a wash buffer (e.g., 0.75% phosphoric acid). Wash multiple times to remove unincorporated [γ-³²P]-ATP.

  • Quantification: Allow the paper to dry, then place it in a vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Western Blot for Cellular p38 Pathway Inhibition

This protocol assesses the ability of the compound to inhibit the phosphorylation of a downstream p38α substrate, MK2, in cultured cells. [2][3] Materials:

  • Human cell line (e.g., HeLa or THP-1)

  • Cell culture medium and supplements

  • Stimulant (e.g., Anisomycin or TNF-α)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-MK2 (Thr334) and Rabbit anti-total-MK2

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. The next day, pre-treat the cells with various concentrations of the test compound, Doramapimod, or DMSO for 1-2 hours.

  • Stimulation: Stimulate the cells with a p38 activator (e.g., 10 µg/mL Anisomycin for 30 minutes) to induce MK2 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-MK2 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and capture the signal using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total MK2.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of phospho-MK2 to total MK2 for each condition and normalize the results to the stimulated DMSO control.

Conclusion and Future Directions

This guide outlines a systematic and robust workflow for assessing the selectivity of a novel compound, using 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol as a hypothetical example targeting p38 MAPK. By progressing through tiered screening, orthogonal validation, and cellular functional assays, a researcher can build a comprehensive and reliable selectivity profile.

For our hypothetical compound, the data suggests it is a moderately potent p38α inhibitor with reasonable selectivity over some related kinases, though less selective than the comparator, Doramapimod. The cellular data confirms its ability to enter cells and modulate the target pathway. This initial profile would justify further investigation, including optimization of the scaffold to improve potency and selectivity, and broader safety profiling against a panel of non-kinase targets like GPCRs and ion channels. Ultimately, the goal is to develop a compound with a well-defined on-target activity and minimal off-target effects, thereby maximizing its therapeutic potential while ensuring a favorable safety profile.

References

  • 10 Tips for Western Blot Detection of Phosphorylation Events. (2019, February 13). Bio-Radiations. [Link]

  • A Radioactive in vitro ERK3 Kinase Assay. (2019, August 20). PMC. [Link]

  • Sorafenib KINOMEscan (LDG-1005: LDS-1006). (2017, September 25). LINCS Data Portal. [Link]

  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). (2023, September 12). MDPI. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. [Link]

  • Refining Selectivity of p38 MAP Kinase Inhibitors. Synfacts. [Link]

  • p38 MAPK inhibitor | BIRB 796. opnMe by Boehringer Ingelheim. [Link]

  • KINOMEscan data. (2018, January 18). HMS LINCS Project. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol, a specialized heterocyclic compound. The procedures outlined herein are synthesized from established safety protocols for its constituent chemical motifs—pyridine, propargyl alcohol, and dialkoxy ethers—to ensure a comprehensive and scientifically grounded approach. Adherence to these guidelines is critical for protecting personnel, preventing environmental contamination, and maintaining regulatory compliance.[1][2]

Hazard Profile Analysis: Understanding the "Why"

The disposal protocol for 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol is dictated by the inherent hazards of its molecular structure. A thorough understanding of these risks is the first step in safe handling and disposal.

Structural ComponentAssociated HazardsDisposal Causality
Pyridine Ring Toxic, classified as hazardous waste, potential environmental contaminant.[3][4]Prohibits disposal via sanitary sewer or general refuse.[3][5] Mandates collection as regulated chemical waste.
Propargyl Alcohol Moiety Flammable, toxic if swallowed, inhaled, or in contact with skin.[6][7] The terminal alkyne is reactive.[6] Toxic to aquatic life.[6][8]Requires storage away from ignition sources.[5][9] Necessitates handling with appropriate PPE to prevent exposure.[1] Waste must be segregated from incompatible materials.[6]
Dimethoxy (Ether) Groups Ethers are prone to forming explosive peroxides upon prolonged storage, especially when exposed to air and light.[6]Discourages long-term storage of the compound and its waste.[6] Waste containers should be dated and disposed of promptly.

Given this composite hazard profile, 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol and any materials contaminated with it must be treated as hazardous chemical waste .

Pre-Disposal Essentials: Preparation and Personal Protection

Before beginning any waste collection, ensure the following prerequisites are met:

  • Consult Institutional Policy: Always consult your institution's Environmental Health & Safety (EHS) department for specific guidelines, as local regulations can vary.[3] Your EHS office is the ultimate authority for waste management in your facility.

  • Work in a Ventilated Area: All handling of the compound and its waste must occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][3]

  • Mandatory Personal Protective Equipment (PPE): Adherence to PPE protocols is non-negotiable.[1] This includes:

    • Chemical splash goggles or a face shield.[3]

    • A flame-resistant lab coat.

    • Gloves made of a compatible material (e.g., nitrile or neoprene).[3]

Step-by-Step Disposal Protocol

This protocol covers the lifecycle of the waste from the point of generation to its final collection by EHS professionals.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[2][10]

  • Pure Compound & Concentrated Solutions: Collect any unused or expired solid 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol or its concentrated solutions in a dedicated hazardous waste container.

  • Dilute Aqueous Solutions: Do NOT dispose of aqueous solutions down the drain.[3][5] Collect them as aqueous hazardous waste.

  • Organic Solvent Solutions: Collect solutions in flammable organic solvents (e.g., methanol, ethyl acetate) in a separate container designated for halogen-free flammable organic waste.

  • Contaminated Solids: Any solid materials contaminated with the compound (e.g., filter paper, silica gel, contaminated gloves, paper towels) must be collected in a designated solid hazardous waste container, typically a lined pail or drum.[11] Do not mix with non-hazardous trash.

  • Contaminated Sharps: Chemically contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.[11][12]

Step 2: Containerization and Labeling

Proper containment and labeling prevent accidents and ensure compliant disposal.

  • Use Appropriate Containers: Collect liquid waste in a dedicated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene) with a secure, tight-fitting lid.[2][6] Do not use metal containers for reactive materials.

  • Label Containers Immediately: As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag provided by your EHS department.[3][6] The label must include:

    • The words "Hazardous Waste" .[3]

    • The full chemical name : "3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol Waste".

    • All constituents and their approximate percentages, including all solvents.

    • The primary hazard(s) (e.g., Toxic, Flammable).

    • The accumulation start date (the date the first waste was added).[11]

    • The name of the Principal Investigator or responsible researcher.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in the lab pending pickup.

  • Designated Location: Store the sealed waste container in a designated SAA within the laboratory, which must be under the control of laboratory personnel.[2][6]

  • Secondary Containment: All liquid waste containers must be placed in a secondary containment bin or tray to contain potential spills.[3][6]

  • Safe Environment: The SAA should be cool, dry, and well-ventilated, away from sources of ignition, heat, and direct sunlight.[3][5][10]

  • Keep Containers Closed: Waste containers must remain closed at all times, except when actively adding waste.[6][13]

Step 4: Arranging for Final Disposal
  • Monitor Accumulation Limits: Be aware of the volume and time limits for hazardous waste accumulation in your SAA as set by your institution and regulatory bodies (e.g., typically no more than 55 gallons, stored for a maximum of 6-12 months).[2][6]

  • Schedule a Pickup: Once a container is full or has reached its time limit, arrange for its disposal through your institution's EHS department or a licensed hazardous waste contractor.[6] Follow your institution's specific procedures for requesting a waste pickup.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues and your supervisor.

  • Ensure Ventilation: Increase ventilation in the area, primarily by using the chemical fume hood.

  • Contain the Spill: If trained and safe to do so, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit.[3][5] For the propargyl alcohol component, activated charcoal adsorbent is also recommended.[9]

  • Collect & Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container for disposal as solid chemical waste.[3][9][14]

  • Decontaminate: Clean the spill area thoroughly. The first rinseate from the decontamination should also be collected as hazardous waste.[6]

  • Report: Report the spill to your supervisor and EHS department, regardless of size.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe management and disposal of waste containing 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol.

G Disposal Workflow for 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol cluster_assessment Waste Assessment & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage & Final Disposal start Identify Waste Stream (Liquid, Solid, or Spill) is_spill Is it a spill? start->is_spill waste_type What is the waste form? is_spill->waste_type No spill_protocol IMMEDIATE ACTION Follow Emergency Spill Protocol is_spill->spill_protocol Yes liquid_waste Liquid Waste (Pure, Aqueous, or Organic Solution) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated PPE, media, etc.) waste_type->solid_waste Solid containerize Select Compatible, Leak-Proof Container liquid_waste->containerize solid_waste->containerize spill_waste Collect absorbed material into solid waste stream spill_protocol->spill_waste spill_waste->containerize labeling Affix Hazardous Waste Label - Full Chemical Name - All Components & % - Hazards (Toxic, Flammable) - Accumulation Start Date containerize->labeling store Store Sealed Container in SAA - Secondary Containment - Away from heat/ignition labeling->store contact_ehs Container Full or Time Limit Reached? Schedule Pickup with EHS store->contact_ehs end_node Waste collected by Licensed Professionals for Incineration contact_ehs->end_node

Caption: Disposal workflow for 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol.

References

  • ACS Publications. (2025, November 13). Hazardous Chemical Waste Management in Teaching Laboratories: A Case Study of the Faculty of Pharmacy of Monastir in Tunisia. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Propargyl Alcohol. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • ATSDR. (n.d.). Public Health Statement for Pyridine. Retrieved from [Link]

  • ILO and WHO. (2021). ICSC 0673 - Propargyl Alcohol. Retrieved from [Link]

Sources

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